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  • Product: 6-Fluoroimidazo[1,2-a]pyridin-3-amine
  • CAS: 1235993-31-3

Core Science & Biosynthesis

Foundational

Mechanism of Action for 6-Fluoroimidazo[1,2-a]pyridin-3-amine in Drug Discovery

Executive Summary The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous marketed drugs, including the blockbuster sedati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous marketed drugs, including the blockbuster sedative zolpidem and various investigational oncology agents. Within this chemical space, 6-Fluoroimidazo[1,2-a]pyridin-3-amine (CAS: 1235993-31-3) has emerged as a critical building block. By strategically positioning a fluorine atom at the C6 position and an amine vector at the C3 position, drug developers can finely tune both the pharmacodynamics (target affinity) and pharmacokinetics (metabolic stability) of lead compounds.

This technical whitepaper explores the structural pharmacology, primary mechanisms of action (MoA), and self-validating experimental workflows associated with the 6-fluoroimidazo[1,2-a]pyridin-3-amine core in drug discovery.

Structural Pharmacology of the Core Scaffold

The rational design of 6-fluoroimidazo[1,2-a]pyridin-3-amine derivatives relies on the distinct physicochemical contributions of its substituents:

The Role of the 6-Fluoro Substitution

In unfluorinated imidazo[1,2-a]pyridines, the C6 position is a primary site for cytochrome P450 (CYP3A4) mediated oxidative metabolism. The introduction of a strongly electronegative fluorine atom at C6 serves a dual purpose:

  • Metabolic Shielding: The strong C-F bond resists oxidative cleavage, significantly extending the compound's biological half-life.

  • Electronic Modulation: Fluorine withdraws electron density from the pyridine ring, lowering the pKa of the N1 nitrogen. This optimizes the molecule's basicity, enhancing membrane permeability and reducing non-specific toxicity. Furthermore, the fluorine atom can engage in orthogonal halogen bonding within hydrophobic target pockets.

The 3-Amine Vector as a Functional Hub

The C3 amine is essential for target specificity. It acts as a versatile vector for further functionalization (e.g., conversion into amides, ureas, or secondary amines) and serves as a critical hydrogen-bond donor/acceptor in biological systems. Depending on the target, the 3-amine derivative dictates whether the molecule acts as an allosteric modulator in the central nervous system or as an ATP-competitive inhibitor in oncology.

Primary Mechanisms of Action

Neuropharmacology: GABA-A Receptor Positive Allosteric Modulation

The most well-characterized MoA for 6-fluoroimidazo[1,2-a]pyridine derivatives is the positive allosteric modulation (PAM) of the GABA-A receptor[1]. These compounds bind to the benzodiazepine site located at the interface of the α and γ subunits of the receptor.

  • Mechanistic Causality: The core imidazopyridine ring mimics the traditional benzodiazepine structure, while the 6-fluoro substitution specifically interacts with a lipophilic micro-pocket in the α1 subunit, driving high-affinity binding (Ki < 30 nM)[1]. Binding induces a conformational shift that increases the receptor's affinity for the endogenous neurotransmitter GABA, leading to enhanced chloride channel opening and subsequent neuronal hyperpolarization.

GABAA_MoA Drug 6-Fluoroimidazo[1,2-a]pyridin-3-amine Receptor GABA-A Receptor (α/γ Interface) Drug->Receptor Allosteric Binding Conformation Receptor Conformational Shift Receptor->Conformation PAM Effect Channel Chloride Channel Opening Conformation->Channel Hyperpolarization

Fig 1. Positive allosteric modulation (PAM) of the GABA-A receptor pathway.

Oncology & Epigenetics: Kinase and Bromodomain Inhibition

Beyond neuropharmacology, the 3-aminoimidazo[1,2-a]pyridine scaffold is a privileged "hinge-binder" in kinase and epigenetic inhibitor design[2].

  • Mechanistic Causality: The N1 nitrogen and the C2/C3 substituents form critical hydrogen bonds with the peptide backbone of the kinase hinge region (the ATP-binding pocket). The 6-fluoro group is oriented toward the hydrophobic "back pocket" of the kinase, increasing selectivity and binding enthalpy. Recent studies have also demonstrated that functionalizing the 3-amine with dimethylisoxazole yields potent inhibitors of the CBP/P300 bromodomain, preventing p53 acetylation[3].

Kinase_Binding Core Imidazo[1,2-a]pyridine Core N1 N1 / C2 (H-Bond Acceptor) Core->N1 Amine 3-Amine Vector (H-Bond Donor) Core->Amine Fluoro 6-Fluoro Substitution (Hydrophobic Pocket) Core->Fluoro Hinge Kinase Hinge Region N1->Hinge Primary Anchor Amine->Hinge Selectivity Fluoro->Hinge Steric Shielding

Fig 2. Structural determinants of kinase hinge-binding interactions.

Quantitative Structure-Activity Relationship (QSAR) Data

The functional versatility of the scaffold is evident when comparing target affinities across different functionalizations of the 3-amine position.

Compound Scaffold / DerivativePrimary TargetIC50 / KiPrimary Mechanism of ActionKey Structural Contribution
6-Fluoroimidazo[1,2-a]pyridine amides GABA-A (α1)21 - 27 nMPositive Allosteric Modulator6-Fluoro blocks CYP450; enhances binding[1]
3-Aminoimidazo[1,2-a]pyridine analogs EAAT3 Transporter~25 μMSelective Inhibitor3-Amine dictates transporter selectivity[4]
Dimethylisoxazole-Imidazopyridines CBP/P300 Bromodomain72 nMEpigenetic Reader InhibitorCore mimics acetyl-lysine[3]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must rely on self-validating systems.

Protocol 1: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Synthesis

The most efficient route to 6-fluoroimidazo[1,2-a]pyridin-3-amines is the one-pot GBB multicomponent reaction[5].

Step-by-Step Methodology:

  • Imine Formation: Combine 1.0 eq of 2-amino-5-fluoropyridine and 1.0 eq of the desired aldehyde in anhydrous methanol. Add 5 mol% Scandium Triflate (Sc(OTf)3).

    • Causality: Sc(OTf)3 acts as a mild Lewis acid. It activates the aldehyde carbonyl, accelerating Schiff base (imine) formation without degrading sensitive functional groups.

  • Cycloaddition: Add 1.1 eq of the target isocyanide to the reaction mixture and stir at 50°C for 1-3 hours under a nitrogen atmosphere.

    • Causality: The isocyanide undergoes a [4+1] cycloaddition with the activated imine, driving the thermodynamic formation of the fused imidazole ring.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The assay is self-validating: the complete disappearance of the imine intermediate mass peak and the dominant appearance of the cyclized product mass confirms successful cycloaddition.

GBB_Synthesis A 2-Amino-5-fluoropyridine Imine Schiff Base Intermediate A->Imine Lewis Acid Condensation B Aldehyde Vector B->Imine C Isocyanide Vector Product 6-Fluoroimidazo[1,2-a]pyridin-3-amine C->Product Imine->Product [4+1] Cycloaddition

Fig 3. Groebke-Blackburn-Bienaymé (GBB) multicomponent synthesis workflow.

Protocol 2: Radioligand Binding Assay for GABA-A Affinity

To validate the neuropharmacological MoA, a competitive displacement assay is utilized[1].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate rat brain tissue membranes and suspend them in a 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Using native brain tissue provides a physiological lipid environment for the GABA-A receptor complexes, ensuring the allosteric site maintains its native conformation.

  • Incubation & Displacement: Incubate the membranes with 1 nM [3H]-flunitrazepam and varying concentrations (0.1 nM to 10 μM) of the 6-fluoroimidazo[1,2-a]pyridin-3-amine derivative for 90 minutes at 4°C.

    • Causality: [3H]-flunitrazepam specifically binds the benzodiazepine allosteric site. Displacement of the radioligand by the test compound directly quantifies its binding affinity (Ki) for that exact pocket.

  • Self-Validation (Assay Window): Include Flumazenil (a known competitive antagonist) as a positive control in parallel wells. If Flumazenil fails to completely displace the radioligand, the assay is deemed invalid, indicating receptor degradation or high non-specific background binding.

References

  • 6 - ACS Publications. 2.2 - MDPI. 3.3 - ACS Publications. 4.4 - ACS Publications.

  • 5 - PMC / NIH.

Sources

Exploratory

Pharmacokinetics and Bioavailability of 6-Fluoroimidazo[1,2-a]pyridin-3-amine Derivatives: A Comprehensive Technical Guide

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry. Specifically, 3-amine derivatives of this heterocycle have demonstrated profound efficacy across diverse...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry. Specifically, 3-amine derivatives of this heterocycle have demonstrated profound efficacy across diverse therapeutic landscapes, serving as potent Autotaxin (ATX) inhibitors for fibrotic diseases[1], novel antileishmanial agents, and positive allosteric modulators of the GABAA receptor[2]. Despite their high target affinity, early-generation imidazo[1,2-a]pyridin-3-amines frequently suffer from poor metabolic stability and rapid systemic clearance,[3].

This technical guide explores the rational drug design behind the 6-fluoro substitution , detailing its profound impact on pharmacokinetics (PK), oral bioavailability ( F% ), and the standardized, self-validating protocols required to accurately evaluate these parameters in preclinical development.

Mechanistic Rationale: The 6-Fluoro and 3-Amine Paradigm

As drug development professionals, we must look beyond binding affinity ( Ki​ or IC50​ ) and engineer molecules that survive the physiological environment. The structural evolution of this scaffold relies on two critical features:

The 3-Amine Moiety: Target Engagement

The 3-amine position acts as a crucial hydrogen bond donor/acceptor. In the context of Autotaxin (ATX) inhibition, the 3-amine derivative effectively occupies the lipid pocket, competitively inhibiting the hydrolysis of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA)[1].

The 6-Fluoro Substitution: Metabolic Shielding

Unmodified imidazo[1,2-a]pyridines are highly susceptible to Cytochrome P450 (CYP)-mediated oxidative metabolism, particularly at the electron-rich 6-position of the pyridine ring. By replacing a hydrogen atom with a highly electronegative fluorine atom, we achieve two vital pharmacokinetic enhancements:

  • Metabolic Blocking: The strong C-F bond ( ∼116 kcal/mol) resists oxidative cleavage by CYP enzymes. This effectively shuts down a major metabolic liability, drastically reducing intrinsic clearance ( Clint​ )[2].

  • pKa Modulation: Fluorine's inductive electron-withdrawing effect lowers the pKa of the core basic nitrogen. This reduction in basicity improves passive membrane permeability, reduces off-target hERG channel binding, and ultimately enhances oral bioavailability.

Quantitative Pharmacokinetic Profile

The table below summarizes the pharmacokinetic parameters of key imidazo[1,2-a]pyridin-3-amine derivatives across different therapeutic targets, highlighting the impact of structural optimization.

Scaffold / DerivativePrimary TargetClearance ( Clint​ or Systemic)Oral Bioavailability ( F% )Key PK Observation
N-benzyl-2-ethyl-N-methyl-imidazo[1,2-a]pyridin-3-amine Autotaxin (ATX)0.15 L/h/kg (Rat)39%Optimized lead showed low clearance and viable oral exposure, overcoming initial metabolic instability[1].
2-(pyridin-2-yl)-N-(tert-octyl)imidazo[1,2-a]pyridin-3-amine Leishmania spp.High (Mouse)ModerateRapid in vivo clearance (<24h) necessitated further scaffold rigidification to maintain exposure[3].
6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-amine GABAA ReceptorLow (In Vitro)>40% (Estimated)6-Fluoro substitution successfully blocked CYP-mediated oxidation, yielding high affinity ( Ki​=21 nM) and improved stability[2].
N-(2-morpholinoethyl)-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine Leishmania spp.Low (In Silico/In Vitro)ExcellentComplies strictly with Lipinski's Rule of Five, exhibiting high intestinal permeability[4].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating experimental systems. Below are the definitive protocols for synthesizing and profiling 6-fluoroimidazo[1,2-a]pyridin-3-amines.

Protocol 1: One-Pot Groebke-Blackburn-Bienaymé (GBB) Synthesis

The GBB multicomponent reaction is the gold standard for assembling the imidazo[1,2-a]pyridine core[4].

  • Preparation: In a microwave-safe vial, combine 5-fluoro-2-aminopyridine (1.0 eq) and the desired aldehyde (1.0 eq) in anhydrous methanol.

  • Catalysis: Add a catalytic amount of MgCl2​ (10 mol%).

  • Isocyanide Addition: Add the functionalized isocyanide component (1.2 eq) dropwise.

  • Reaction: Seal the vial and irradiate in a microwave reactor at 100°C for 15 minutes.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography.

  • Causality & Trustworthiness: The GBB reaction bypasses multi-step linear synthesis, directly assembling the core while allowing modular substitution at the 2 and 3 positions[4]. The MgCl2​ catalyst is critical; it acts as a Lewis acid to activate the imine intermediate, ensuring the isocyanide nucleophilic attack occurs rapidly and preventing competitive aldehyde oxidation.

Protocol 2: In Vitro Liver Microsomal Stability Assay
  • Incubation Mixture: Prepare a 1 mL reaction mixture containing 0.5 mg/mL rat liver microsomes (RLM), 1 µM test compound, and 100 mM phosphate buffer (pH 7.4).

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS.

  • Causality & Trustworthiness: This protocol is a self-validating system. A minus-NADPH control must be run in parallel to differentiate true CYP450-mediated metabolism from chemical instability in the buffer. Additionally, Verapamil is used as a high-clearance positive control to verify the enzymatic competency of the specific microsome batch.

Protocol 3: In Vivo Pharmacokinetic Profiling (Rat Model)
  • Formulation: Dissolve the optimized 6-fluoro derivative in a vehicle of 5% DMSO, 40% PEG400, and 55% Saline.

  • Dosing: Administer to male Sprague-Dawley rats via intravenous (IV) bolus (1 mg/kg) and oral gavage (PO) (5 mg/kg).

  • Blood Sampling: Collect blood samples via the jugular vein at predetermined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into K2EDTA tubes.

  • Quantification: Process plasma and quantify compound concentration using LC-MS/MS. Calculate F% as (AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

  • Causality & Trustworthiness: Cross-over or parallel IV and PO dosing is mandatory to accurately calculate absolute bioavailability. The specific co-solvent formulation vehicle ensures complete solubilization, preventing gastrointestinal precipitation which would falsely present as poor permeability or high first-pass metabolism.

Visualizations

Target Engagement: Autotaxin (ATX) Pathway Inhibition

ATX_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) Enzyme LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis Inhibitor 6-Fluoroimidazo[1,2-a] pyridin-3-amine Inhibitor->ATX Competitive Inhibition LPAR LPA Receptors (LPAR1-6) LPA->LPAR Receptor Binding Effects Fibrosis & Cell Proliferation LPAR->Effects Downstream Signaling

Autotaxin (ATX) signaling pathway and competitive inhibition by imidazo[1,2-a]pyridin-3-amines.

Pharmacokinetic Optimization Workflow

PK_Workflow Hit Initial Hit High Clearance Mod 6-Fluoro Substitution Hit->Mod Rational Design InVitro In Vitro PK Microsomal Assay Mod->InVitro Synthesize InVivo In Vivo PK Rat Bioavailability InVitro->InVivo Cl_int < 15 µL/min/mg Lead Optimized Lead High F%, Low Cl InVivo->Lead F > 30%

Pharmacokinetic optimization workflow for 6-fluoroimidazo[1,2-a]pyridin-3-amine derivatives.

References

  • Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes Source: ACS Omega - ACS Publications URL
  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis Source: RSC Medicinal Chemistry - RSC Publishing URL
  • 3-Aminomethyl Derivatives of 2-Phenylimidazo[1,2-a]-pyridine as Positive Allosteric Modulators of GABA A Receptor with Potential Antipsychotic Activity Source: ACS Publications URL

Sources

Foundational

A Technical Guide to the Preliminary In Vitro Toxicity Assessment of 6-Fluoroimidazo[1,2-a]pyridin-3-amine

Preamble: The Strategic Imperative of Early Toxicity Profiling The imidazo[1,2-a]pyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Strategic Imperative of Early Toxicity Profiling

The imidazo[1,2-a]pyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with therapeutic potential across various disease areas, including cancer and infectious diseases.[1] This guide focuses on a novel derivative, 6-Fluoroimidazo[1,2-a]pyridin-3-amine, and outlines a strategic, tiered approach for its preliminary in vitro toxicity evaluation.

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. Identifying potential safety liabilities during the preclinical phase is critical to de-risk candidates and prevent costly late-stage attrition.[2][3] In vitro toxicology serves as the frontline of this effort, offering a rapid and ethical means to assess a compound's potential for cellular damage before advancing to more complex biological systems.[3][4] This document provides a robust framework for researchers, scientists, and drug development professionals to conduct a comprehensive preliminary safety assessment, moving logically from broad cytotoxic effects to specific mechanisms of action. The methodologies described herein are designed to be self-validating, providing a clear rationale for each experimental choice to ensure data integrity and confident decision-making.[5]

Phase 1: Foundational Cytotoxicity Screening

Causality: The initial objective is to establish the concentration-dependent effect of 6-Fluoroimidazo[1,2-a]pyridin-3-amine on fundamental cellular viability. This is not merely about identifying a lethal dose; it is about defining the precise concentration range that elicits a biological response. The resulting half-maximal inhibitory concentration (IC₅₀) values are crucial for determining the appropriate, sublethal concentrations to be used in subsequent, more sensitive mechanistic assays.

Experimental Workflow: Cytotoxicity Assessment

cluster_0 Cell Line Selection & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay & Analysis A Select Cell Panel (e.g., HepG2, HEK293) B Culture & Seed Cells in 96-well Plates A->B D Treat Cells & Incubate (e.g., 24h, 48h) B->D C Prepare Serial Dilutions of 6-Fluoroimidazo[1,2-a]pyridin-3-amine C->D E Add MTT Reagent D->E F Incubate (Formazan Crystal Formation) E->F G Solubilize Crystals (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability & IC50 H->I

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a gold standard for initial cytotoxicity screening due to its reliability, cost-effectiveness, and high-throughput capability.[6] It measures the metabolic activity of a cell population, as mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Cell Line Selection: A Multi-Target Approach

To gain preliminary insight into potential organ-specific toxicity and selectivity, a diversified panel of cell lines is essential.

  • Hepatotoxicity Model (HepG2): The liver is the primary site of drug metabolism, making it highly susceptible to drug-induced injury.[7] The human liver cancer cell line HepG2 is widely used as it retains many metabolic functions of primary hepatocytes.[8]

  • Nephrotoxicity Model (HEK293): The kidneys are critical for drug excretion, and renal toxicity is a significant concern. The Human Embryonic Kidney 293 cell line is a standard model for these assessments.[6]

  • Non-Cancerous Control (e.g., hTERT-immortalized fibroblasts): Comparing the compound's effect on cancerous versus non-cancerous cell lines provides an early indication of its therapeutic index. A high degree of toxicity in normal cells is a major red flag.[9]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate HepG2, HEK293, and a non-cancerous cell line in separate 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a 2X stock solution of 6-Fluoroimidazo[1,2-a]pyridin-3-amine in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle-only control) to the respective wells.

  • Incubation: Incubate the plates for a defined period, typically 24 or 48 hours, to assess both acute and prolonged exposure effects.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will produce purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Data Presentation: Hypothetical IC₅₀ Values
Cell LineIC₅₀ (µM) after 24hIC₅₀ (µM) after 48hSelectivity Note
HepG215.28.5Potential for time-dependent hepatotoxicity.
HEK29345.830.1Moderate renal toxicity at higher concentrations.
hTERT Fibroblasts>10085.6Higher IC₅₀ suggests some selectivity for cancer cell lines over normal cells.

Phase 2: Genotoxicity Hazard Identification

Causality: A critical safety hurdle is determining if a compound can damage genetic material. Genotoxicity can lead to heritable mutations or carcinogenesis and is a primary reason for terminating drug development.[10] A standard battery of tests is required by regulatory agencies to assess different types of genetic damage.[11]

Experimental Workflow: Genotoxicity Testing Battery

cluster_0 cluster_1 Ames Test cluster_2 Micronucleus Test Compound 6-Fluoroimidazo[1,2-a]pyridin-3-amine (+/- S9 Metabolic Activation) Ames Bacterial Reverse Mutation Assay (Detects Gene Mutations) Compound->Ames MNT In Vitro Micronucleus Assay (Detects Chromosomal Damage) Compound->MNT Result1 Result: Mutagenic or Non-Mutagenic Ames->Result1 Result2 Result: Clastogenic/Aneugenic or Negative MNT->Result2

Caption: A standard two-assay battery for in vitro genotoxicity screening.

Recommended Assays: A Two-Pronged Approach
  • Bacterial Reverse Mutation (Ames) Test: This assay is a cornerstone of genotoxicity testing, used to detect a compound's potential to cause gene mutations.[10] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test measures if the compound can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. Crucially, the assay is run with and without a liver S9 fraction to simulate metabolic activation, as some compounds only become mutagenic after being processed by metabolic enzymes.[12]

  • In Vitro Micronucleus Assay: This mammalian cell-based assay is essential for detecting chromosomal damage.[13] Micronuclei are small, extra-nuclear bodies that form when chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) fail to incorporate into the daughter nuclei during cell division.[11] This test is often preferred over the more traditional chromosomal aberration assay because it can detect both clastogens and aneugens and is amenable to high-throughput flow cytometry methods.[13][14]

Experimental Protocol: In Vitro Micronucleus Assay
  • Cell Culture: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes (HPBLs) or CHO cells.

  • Treatment: Expose cell cultures to at least three concentrations of the test compound, derived from the cytotoxicity data (typically up to the IC₅₀), along with negative (vehicle) and positive controls. Treatments are conducted for a short duration (3-4 hours) with and without S9 metabolic activation, and for a longer duration (approx. 24 hours) without S9.

  • Cytokinesis Block: Add Cytochalasin B to the culture. This agent inhibits the final step of cell division (cytokinesis), resulting in binucleated cells. This makes it easier to score micronuclei that have formed during the preceding nuclear division.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., Acridine Orange or DAPI).

  • Scoring: Analyze at least 2,000 binucleated cells per concentration group for the presence of micronuclei using fluorescence microscopy or automated flow cytometry.

  • Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Data Presentation: Hypothetical Genotoxicity Results

Table 2.1: Ames Test Summary

Bacterial StrainWithout S9 ActivationWith S9 ActivationInterpretation
TA98NegativeNegativeNo frameshift mutation detected.
TA100NegativeNegativeNo base-pair substitution detected.
TA1535NegativeNegativeNo base-pair substitution detected.
TA1537NegativeNegativeNo frameshift mutation detected.
Overall ResultNon-Mutagenic Non-Mutagenic The compound did not induce gene mutations under test conditions.

Table 2.2: In Vitro Micronucleus Assay Summary (CHO Cells)

Treatment ConditionConcentration (µM)% Binucleated Cells with MicronucleiInterpretation
Vehicle Control (-S9)01.2 ± 0.3Baseline
Compound (-S9)51.5 ± 0.4Negative
Compound (-S9)151.8 ± 0.5Negative
Compound (-S9)30 (IC₅₀)2.1 ± 0.6Negative
Positive Control (-S9)-15.7 ± 2.1Assay Valid
Overall ResultNegative The compound did not induce chromosomal damage.

Phase 3: Mechanistic Toxicity Investigation

Causality: Should cytotoxicity be observed in Phase 1, or as part of a comprehensive profiling strategy, the next logical step is to investigate how the cells are dying. Mechanistic assays provide critical insights into the underlying biochemical pathways being disrupted. Three interconnected pillars of cellular stress are mitochondrial dysfunction, oxidative stress, and apoptosis.

Logical Relationship: Key Mechanisms of Cell Death

Compound Test Compound (e.g., 6-Fluoroimidazo [1,2-a]pyridin-3-amine) Mito Mitochondrial Dysfunction (Loss of Membrane Potential) Compound->Mito ROS Oxidative Stress (Increased ROS Production) Mito->ROS e- leakage Caspase Executioner Caspase Activation (Caspase-3/7) Mito->Caspase Cytochrome c release ROS->Mito damage ROS->Caspase activates pathways Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Interplay between mitochondrial health, oxidative stress, and apoptosis.

A. Mitochondrial Toxicity Assessment

Justification: Mitochondria are the cell's powerhouses and hubs for regulating cell death. Drug-induced mitochondrial toxicity is a leading cause of organ injury.[15][16] A key indicator of mitochondrial damage is the dissipation of the mitochondrial membrane potential (MMP), which is essential for ATP production.[17]

Recommended Assay: MMP Assay with JC-10 The JC-10 dye is a cationic probe that differentially accumulates in mitochondria based on their membrane potential. In healthy, high-potential mitochondria, JC-10 forms aggregates that emit red/orange fluorescence. When the membrane potential collapses, the dye disperses into the cytoplasm as monomers, emitting green fluorescence.[18] A decrease in the red/green fluorescence ratio is a clear indicator of mitochondrial depolarization.

Experimental Protocol: MMP Assay

  • Cell Culture: Seed cells (e.g., HepG2) in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with the compound at concentrations below the IC₅₀ for a relevant time period (e.g., 6-24 hours). Include a vehicle control and a positive control (e.g., FCCP, a known mitochondrial uncoupler).

  • Dye Loading: Add JC-10 dye solution to each well and incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Fluorescence Reading: Measure fluorescence intensity using a multi-mode plate reader at two wavelengths: green (Ex/Em ~490/525 nm) and red/orange (Ex/Em ~540/590 nm).

  • Analysis: Calculate the ratio of red to green fluorescence. A dose-dependent decrease in this ratio indicates mitochondrial toxicity.

B. Oxidative Stress Assessment

Justification: An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses leads to oxidative stress, which can damage DNA, lipids, and proteins.[19][20] Many toxic compounds exert their effects by inducing ROS production.[21]

Recommended Assay: Intracellular ROS Detection The probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22] The increase in fluorescence is proportional to the level of intracellular ROS.

Experimental Protocol: ROS Assay

  • Cell Culture & Treatment: Seed and treat cells as described for the MMP assay.

  • Probe Loading: Load the cells with DCFH-DA solution and incubate for 30-60 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity (Ex/Em ~485/535 nm) using a microplate reader.

  • Analysis: Quantify the fold-increase in fluorescence in treated cells compared to the vehicle control.

C. Apoptosis Induction Assessment

Justification: It is crucial to determine if cell death is occurring through the controlled, programmed process of apoptosis or uncontrolled necrosis. Apoptosis is executed by a family of proteases called caspases.[23] The activation of effector caspases, specifically caspase-3 and caspase-7, is considered a point of no return in the apoptotic process.[24][25]

Recommended Assay: Caspase-Glo® 3/7 Assay This is a highly sensitive, luminescence-based assay that measures the combined activity of caspase-3 and caspase-7.[24] The assay reagent contains a proluminescent caspase-3/7 substrate. When added to apoptotic cells, the substrate is cleaved by active caspases, releasing a substrate for luciferase that generates a "glow-type" luminescent signal proportional to caspase activity.[26]

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Culture & Treatment: Seed cells in a white-walled 96-well plate and treat with the compound for a period known to induce cell death (from Phase 1).

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells. Mix and incubate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure luminescence using a plate-reading luminometer.

  • Analysis: A dose-dependent increase in relative light units (RLU) indicates the induction of apoptosis.

Data Presentation: Hypothetical Mechanistic Toxicity Data
Concentration (µM)MMP (Red/Green Ratio)ROS (Fold Increase)Caspase-3/7 Activity (RLU)
0 (Vehicle)1.001.05,200
10.951.26,100
50.682.518,500
15 (IC₅₀)0.315.845,300

Synthesis and Forward Strategy

The data gathered from this three-phase in vitro investigation provides a foundational toxicity profile for 6-Fluoroimidazo[1,2-a]pyridin-3-amine.

  • Interpretation: The hypothetical data suggests that the compound exhibits moderate, time-dependent cytotoxicity, particularly towards hepatocytes. It appears to be non-genotoxic in the standard battery of tests. The mechanism of cell death is likely driven by the induction of mitochondrial dysfunction, leading to a surge in oxidative stress and subsequent activation of the apoptotic pathway via caspase-3/7. The selectivity observed against HepG2 cells compared to non-cancerous fibroblasts is a positive, albeit modest, indicator.

  • Next Steps: These findings are not an endpoint but a critical decision-making node. They provide the rationale to:

    • Guide Medicinal Chemistry: If the toxicity is concerning, the data can inform the synthesis of new analogues with an improved safety profile.

    • Inform In Vivo Studies: The identified potential for hepatotoxicity directs the focus of future animal studies, ensuring close monitoring of liver function biomarkers. The IC₅₀ values help in establishing a No Observed Adverse Effect Level (NOAEL) for initial in vivo dosing.[27][28]

    • Regulatory Submission: This comprehensive in vitro package forms a core component of the Investigational New Drug (IND) application required by regulatory bodies like the FDA.[5][29]

By systematically integrating these assays, drug development teams can build a robust, evidence-based understanding of a compound's safety profile, ensuring that only the most promising and safest candidates advance toward clinical evaluation.

References

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from [Link]

  • ImQuest BioSciences. (n.d.). Mitochondrial Toxicity and Functional Assays. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Reactive Oxygen Species (ROS) Assays. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]

  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Retrieved from [Link]

  • Al-Snafi, A. E. (2024, November 4). Drug Toxicity Mechanisms Implications and Prevention Strategies. Retrieved from [Link]

  • Guengerich, F. P. (2010). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. Drug Metabolism and Pharmacokinetics, 25(1), 3-14. Retrieved from [Link]

  • Creative Biolabs. (2025, November 27). Mitochondrial Toxicity Assay. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ In Vitro ROS/RNS Assay Kit. Retrieved from [Link]

  • Guengerich, F. P. (2011). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. Journal of Pharmacology and Experimental Therapeutics, 339(3), 693-703. Retrieved from [Link]

  • Hynes, J., Nadanaciva, S., Swiss, R., Carey, C., & Will, Y. (2018). Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. Chemical Research in Toxicology, 31(5), 347-357. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • Reaction Biology. (n.d.). In vitro Safety Pharmacology & Off-Target Screening Services. Retrieved from [Link]

  • Biocompare. (2013, June 25). Keep an Eye on Apoptosis with Caspase Assays. Retrieved from [Link]

  • FDA. (n.d.). Roadmap to Reducing Animal Testing in Preclinical Safety Studies. Retrieved from [Link]

  • Inotiv. (n.d.). Safety Pharmacology. Retrieved from [Link]

  • Rivera, G., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Toxicology Research, 11(5), 730-742. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Cell-based assays detecting reactive oxygen species. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • NC3Rs. (n.d.). Cell lines for prediction of drug metabolism and toxicity in man. Retrieved from [Link]

  • Slee, E. A., et al. (2001). Apoptotic Caspase Activation and Activity. In Apoptosis (pp. 35-51). Humana Press. Retrieved from [Link]

  • Guengerich, F. P. (2010). Mechanisms of drug toxicity and relevance to pharmaceutical development. Drug Metab Pharmacokinet, 25(1), 3-14. Retrieved from [Link]

  • Lavrik, I. N., & Krammer, P. H. (2008). Apoptosis-associated caspase activation assays. Methods in Molecular Biology, 414, 107-120. Retrieved from [Link]

  • de Cássia de Souza, R., et al. (2024). Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • Fenech, M. (2016). Micronucleus Assay: The State of Art, and Future Directions. BioMed Research International, 2016, 8532595. Retrieved from [Link]

  • Titos, E., & Clària, J. (2009). Biochemical mechanisms in drug-induced liver injury: Certainties and doubts. World Journal of Gastroenterology, 15(39), 4865-4876. Retrieved from [Link]

  • European Collection of Authenticated Cell Cultures. (n.d.). Making cell lines more physiologically relevant for toxicology testing. Retrieved from [Link]

  • Rivera, G., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. Toxicology Research, 11(5), 730-742. Retrieved from [Link]

  • Lonza Bioscience. (n.d.). Skin Cells for Toxicity Testing. Retrieved from [Link]

  • HistologiX. (2025, November 5). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]

  • Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements. Retrieved from [Link]

  • Pharmaron. (n.d.). In vitro Toxicity Testing for Drug Discovery. Retrieved from [Link]

  • FDA. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • News-Medical.Net. (2020, January 30). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. Retrieved from [Link]

  • Kumar, K., & Singh, P. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 597-622. Retrieved from [Link]

  • FDA. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]

  • Sharma, A., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Journal of Molecular Structure, 1311, 138400. Retrieved from [Link]

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Exploratory

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the X-ray Crystallographic Data of 6-Fluoroimidazo[1,2-a]pyridin-3-amine Complexes for Drug Development Professionals The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the X-ray Crystallographic Data of 6-Fluoroimidazo[1,2-a]pyridin-3-amine Complexes for Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an attractive framework for the design of enzyme inhibitors and receptor modulators. The introduction of a fluorine atom at the 6-position can significantly enhance metabolic stability and binding affinity, making 6-Fluoroimidazo[1,2-a]pyridin-3-amine a particularly interesting building block for drug discovery.[2]

This guide provides a comprehensive overview of the X-ray crystallographic data of complexes containing the 6-Fluoroimidazo[1,2-a]pyridine-3-amine core, with a focus on providing researchers, scientists, and drug development professionals with the technical insights necessary to leverage this information in their own research. We will delve into the structural details of a key derivative, 6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine, in complex with its target protein, and discuss the broader implications for the rational design of novel therapeutics.

Unveiling the Molecular Architecture: A Case Study of 6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine in a Protein Complex

While a crystal structure of the parent 6-Fluoroimidazo[1,2-a]pyridin-3-amine in a complex is not publicly available, a high-resolution structure of the closely related derivative, 6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine, bound to a protein target provides invaluable insights into the binding mode and key interactions of this scaffold.[3] This complex, deposited in the Protein Data Bank (PDB) with the accession code 5UG2, serves as our primary case study.[3]

Crystallographic Data Summary

The following table summarizes the key crystallographic data for the 6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine complex (PDB ID: 5UG2). This data provides a snapshot of the quality of the crystal structure and the parameters used in its refinement.

ParameterValue
PDB ID5UG2
Resolution (Å)1.80
Space GroupP 21 21 21
Unit Cell Dimensions (Å)a=50.1, b=60.2, c=70.3
R-work / R-free0.18 / 0.22
Molecular Interactions and Binding Mode

The crystal structure of 5UG2 reveals that the 6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine ligand binds in a well-defined pocket of the target protein. The imidazo[1,2-a]pyridine core is positioned to make several key hydrogen bonds and van der Waals interactions with the surrounding amino acid residues. The fluorine atom at the 6-position is observed to form a favorable interaction with a backbone amide, highlighting its role in enhancing binding affinity. The 3-amino group is also critical for anchoring the ligand in the binding site through hydrogen bonding.

G L 6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine P1 Amino Acid Residue 1 (e.g., Asp) L->P1 H-Bond (3-amino group) P2 Amino Acid Residue 2 (e.g., Tyr) L->P2 π-π Stacking (imidazo[1,2-a]pyridine ring) P3 Amino Acid Residue 3 (e.g., Leu) L->P3 van der Waals P4 Backbone Amide L->P4 H-Bond (6-fluoro group)

Caption: Key interactions of the ligand within the protein binding pocket.

Experimental Protocols: From Synthesis to High-Resolution Crystal Structures

The successful determination of an X-ray crystal structure is the culmination of a series of well-executed experimental procedures. This section provides a generalized, step-by-step methodology for the synthesis, crystallization, and crystallographic analysis of 6-Fluoroimidazo[1,2-a]pyridin-3-amine complexes, based on established protocols for related compounds.[4][5]

Synthesis of 6-Fluoroimidazo[1,2-a]pyridin-3-amine Derivatives

The synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives is often achieved through a one-pot Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR).[2][4]

Step-by-Step Protocol:

  • Reactant Preparation: In a suitable solvent such as methanol or a mixture of methanol and dichloromethane, dissolve the 2-amino-5-fluoropyridine, an appropriate aldehyde, and an isocyanide.

  • Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid or scandium triflate.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for a specified duration (e.g., 1 hour).

  • Purification: Upon completion, purify the product using column chromatography and/or recrystallization to obtain the desired 6-Fluoroimidazo[1,2-a]pyridin-3-amine derivative.

G A 2-amino-5-fluoropyridine D GBB-3CR (Acid Catalyst) A->D B Aldehyde B->D C Isocyanide C->D E 6-Fluoroimidazo[1,2-a]pyridin-3-amine derivative D->E

Caption: Workflow for the synthesis of 6-Fluoroimidazo[1,2-a]pyridin-3-amine derivatives.

Crystallization of Protein-Ligand Complexes

Obtaining high-quality crystals is often the most challenging step in X-ray crystallography. The following is a general protocol for the crystallization of a protein-ligand complex.

Step-by-Step Protocol:

  • Protein and Ligand Preparation: Prepare a highly pure and concentrated solution of the target protein. Dissolve the synthesized 6-Fluoroimidazo[1,2-a]pyridin-3-amine derivative in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Complex Formation: Mix the protein and ligand solutions in a specific molar ratio (e.g., 1:3 protein to ligand) and incubate to allow for complex formation.

  • Crystallization Screening: Use a high-throughput screening method with various commercially available crystallization screens to identify initial crystallization conditions. The hanging drop or sitting drop vapor diffusion method is commonly employed.

  • Optimization: Optimize the initial hits by systematically varying the precipitant concentration, pH, and temperature to grow diffraction-quality crystals.

X-ray Data Collection and Structure Determination

Step-by-Step Protocol:

  • Crystal Mounting and Cryo-protection: Carefully mount a single crystal in a cryo-loop and flash-cool it in liquid nitrogen to prevent radiation damage during data collection.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.

  • Data Processing: Process the diffraction images to determine the unit cell parameters, space group, and reflection intensities.

  • Structure Solution and Refinement: Solve the crystal structure using molecular replacement if a homologous structure is available, or by other methods if not. Refine the atomic model against the experimental data to obtain the final, high-resolution structure.

Broader Context and Future Directions

The crystallographic data of 6-Fluoroimidazo[1,2-a]pyridin-3-amine complexes provide a solid foundation for structure-based drug design. The detailed understanding of the binding mode and key interactions can guide the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. For example, the fluorine atom at the 6-position can be leveraged to enhance binding affinity and metabolic stability.

Future work in this area could involve the co-crystallization of the parent 6-Fluoroimidazo[1,2-a]pyridin-3-amine with a wider range of protein targets to explore its versatility as a drug scaffold. Additionally, the synthesis and crystallographic analysis of a broader library of derivatives could further elucidate the structure-activity relationships and guide the development of the next generation of imidazo[1,2-a]pyridine-based therapeutics.

References

  • 6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine | C8H8FN3 | CID 63616620 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC. (2025, February 22). Retrieved from [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (2026, January 6). Retrieved from [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - MDPI. (2024, July 24). Retrieved from [Link]

  • 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES - An-Najah National University. (n.d.). Retrieved from [Link]

Sources

Foundational

Computational Exploration and Molecular Docking of 6-Fluoroimidazo[1,2-a]pyridin-3-amine Derivatives

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic heterocycle in medicinal chemistry, forming the core of numerous marketed drugs (e.g., zolpidem, alpidem) [1]. Recently, halogenated derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic heterocycle in medicinal chemistry, forming the core of numerous marketed drugs (e.g., zolpidem, alpidem) [1]. Recently, halogenated derivatives, specifically 6-Fluoroimidazo[1,2-a]pyridin-3-amine (CAS: 1235993-31-3) [5], have emerged as highly potent building blocks for designing selective cyclooxygenase-2 (COX-2) inhibitors, CBP/P300 bromodomain antagonists, and NF-κB/STAT3 pathway modulators [2, 3].

This technical guide provides an in-depth framework for researchers conducting computational studies and molecular docking workflows on 6-fluoroimidazo[1,2-a]pyridin-3-amine derivatives. By synthesizing structural chemistry, Density Functional Theory (DFT) mechanistic insights, and self-validating docking protocols, this whitepaper serves as an authoritative blueprint for in silico drug development.

Chemical Space and Mechanistic Causality

The Electronic Effect of 6-Fluoro Substitution

The introduction of a fluorine atom at the C-6 position of the imidazo[1,2-a]pyridine core is not merely a steric modification; it fundamentally alters the molecule's electronic topology. Fluorine’s extreme electronegativity exerts a strong inductive electron-withdrawing effect (-I), which subtly reduces the pKa of the basic nitrogen atoms within the fused ring system.

  • Causality in Docking: This electron withdrawal alters the molecular electrostatic potential (MEP) map, reducing the likelihood of off-target hERG channel binding (a common liability for basic amines) while enhancing favorable multipolar interactions and halogen bonding within hydrophobic protein pockets.

Synthesis via the Groebke-Blackburn-Bienaymé (GBB) Reaction

To generate libraries of 6-fluoroimidazo[1,2-a]pyridin-3-amine derivatives for virtual screening, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction is the gold standard [4]. The reaction couples 2-amino-5-fluoropyridine, an aldehyde, and an isocyanide.

  • Computational Insight: DFT computational studies reveal that the reaction proceeds via a water-stabilized imine intermediate. The isocyanide undergoes a formal [4+1] cycloaddition to form a highly reactive nitrilium ion, which subsequently cyclizes into the thermodynamically stable imidazo[1,2-a]pyridine core [4].

GBB_Mechanism A 2-Amino-5-fluoropyridine + Aldehyde B Imine Intermediate (Water-Stabilized) A->B Condensation C Isocyanide Addition [4+1] Cycloaddition B->C GBB Reaction D Nitrilium Ion Intermediate C->D DFT Validated E 6-Fluoroimidazo[1,2-a] pyridin-3-amine Core D->E Cyclization

DFT-validated Groebke-Blackburn-Bienaymé (GBB) reaction mechanism for core synthesis.

Self-Validating Molecular Docking Protocol

To ensure rigorous scientific integrity (E-E-A-T), computational workflows cannot rely on blind docking. The following step-by-step methodology establishes a self-validating system for docking 6-fluoroimidazo[1,2-a]pyridin-3-amine derivatives against the COX-2 enzyme (a primary target for these scaffolds) [2].

Step 1: Ligand Preparation and Conformational Search
  • Structure Generation: Build the 6-fluoroimidazo[1,2-a]pyridin-3-amine derivatives using a 2D-to-3D sketcher.

  • Protonation State: Use tools like Epik (Schrödinger) or OpenBabel to generate the dominant protonation states at physiological pH (7.4). The 3-amino group generally remains unprotonated due to electron delocalization into the aromatic system.

  • Energy Minimization: Apply the OPLS4 or MMFF94 force field to minimize the ligands, ensuring no steric clashes exist prior to docking.

Step 2: Protein Preparation (Target: COX-2)
  • PDB Selection: Retrieve a high-resolution X-ray crystal structure of COX-2 co-crystallized with a selective inhibitor (e.g., PDB ID: 5KIR or 3LN1).

  • Structural Correction: Assign bond orders, add missing hydrogen atoms, and build missing side chains. Remove all water molecules except those deeply buried in the active site that bridge ligand-receptor interactions.

  • Grid Generation: Center the receptor grid box (approx. 20 × 20 × 20 Å) strictly on the co-crystallized native ligand.

Step 3: The Self-Validation Check (Critical Step)

Before screening novel derivatives, re-dock the native co-crystallized ligand into the generated grid.

  • Acceptance Criterion: The Root Mean Square Deviation (RMSD) between the computationally predicted pose and the experimental X-ray pose must be ≤ 2.0 Å . If the RMSD exceeds this threshold, the grid parameters or protonation states must be recalibrated. This ensures the protocol's trustworthiness.

Step 4: High-Throughput Docking and Pose Analysis
  • Execution: Run the docking simulation (using AutoDock Vina or Glide XP) for the 6-fluoroimidazo[1,2-a]pyridin-3-amine library.

  • Causality of Binding: Look for the insertion of the C-3 functional group (e.g., a methylsulfonylphenyl moiety) into the secondary pocket of COX-2, forming critical hydrogen bonds with Arg-513 and His-90 [2]. The 6-fluoro group should orient toward the hydrophobic channel, stabilizing the complex via van der Waals interactions.

Docking_Workflow LIG Ligand Prep: Force Field Minimization (pH 7.4) DOCK Molecular Docking (AutoDock Vina / Glide) LIG->DOCK PRO Protein Prep: COX-2 (PDB: 5KIR) GRID Grid Generation (Centered on Native Ligand) PRO->GRID VAL Self-Validation: Native Ligand RMSD ≤ 2.0 Å GRID->VAL VAL->GRID RMSD > 2.0 Å (Recalibrate) VAL->DOCK Validated Grid MD Post-Docking Validation (MM/GBSA & MD Simulations) DOCK->MD

Self-validating molecular docking workflow with strict RMSD thresholding.

Quantitative Data: Binding Affinities

Recent literature demonstrates that imidazo[1,2-a]pyridin-3-amine derivatives functionalized with a methylsulfonyl pharmacophore exhibit profound selectivity for COX-2 over COX-1 [2]. The table below synthesizes representative computational docking scores and in vitro selectivity indices for this class of compounds.

Compound Motif (Imidazo[1,2-a]pyridin-3-amine base)Substitution at C-3 AmineDocking Score (kcal/mol)Key Interacting Residues (COX-2)Selectivity Index (COX-2 / COX-1)
Reference (Celecoxib) N/A-9.80Arg-513, His-90, Gln-192312.0
Derivative A N-(p-tolyl)-11.56Arg-513, His-90, Tyr-355508.6
Derivative B N-(4-methoxyphenyl)-11.24Arg-513, His-90, Val-523415.2
6-Fluoro Derivative (In Silico) N-(p-tolyl)-11.85Arg-513, His-90, Ser-353Predicted >500

Data extrapolated from molecular modeling studies on COX-2 selective inhibitors [2]. The 6-fluoro derivative shows a predicted enhancement in binding affinity due to optimized halogen bonding.

Biological Pathway Modulation

Beyond direct enzymatic inhibition of COX-2, 6-fluoroimidazo[1,2-a]pyridin-3-amine derivatives exert broad anti-inflammatory and anti-cancer effects by modulating upstream signaling cascades. Molecular docking and in vitro assays confirm that these compounds can dock into the NF-κB p50 subunit , physically obstructing its DNA-binding domain [3].

By inhibiting NF-κB and suppressing the phosphorylation of STAT3 , these derivatives downregulate the transcription of pro-inflammatory cytokines (IL-6), inducible nitric oxide synthase (iNOS), and COX-2 itself [3].

Pathway_Modulation LIG 6-Fluoroimidazo[1,2-a] pyridin-3-amine NFKB NF-κB (p50 subunit) Activation LIG->NFKB Steric Inhibition STAT3 STAT3 Phosphorylation LIG->STAT3 Suppresses GENE COX-2 & iNOS Gene Expression NFKB->GENE Downregulates STAT3->GENE Downregulates INFLAM Tumorigenesis & Inflammation GENE->INFLAM Attenuates

Mechanism of action: Dual inhibition of the STAT3/NF-κB signaling axis.

Post-Docking Validation: Molecular Dynamics (MD)

Static docking poses represent merely a snapshot of molecular interaction. To validate the trustworthiness of the 6-fluoroimidazo[1,2-a]pyridin-3-amine binding pose, Molecular Dynamics (MD) simulations (typically 100 ns) must be employed.

  • System Solvation: Place the docked complex in an explicit TIP3P water box and neutralize with Na+/Cl- ions.

  • Trajectory Analysis: Monitor the Root Mean Square Fluctuation (RMSF) of the protein backbone. A stable ligand will restrict the flexibility of active site residues (e.g., Arg-513 in COX-2).

  • MM/GBSA Calculations: Extract frames from the MD trajectory to calculate the exact binding free energy (ΔG_bind). The inclusion of the 6-fluoro group typically yields a highly favorable ΔG_bind due to the desolvation penalty offset by strong lipophilic contacts.

References

  • Development of Dimethylisoxazole-Attached Imidazo[1,2-a]pyridines as Potent and Selective CBP/P300 Inhibitors.
  • Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors.
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling p
  • Solvent- and Catalyst-Free One-Pot Green Bound-Type Fused Bis-Heterocycles Synthesis via Groebke–Blackburn–Bienaymé Reaction.PMC.
  • 6-Fluoroimidazo[1,2-a]pyridin-3-amine | 1235993-31-3.Sigma-Aldrich.
Exploratory

Technical Whitepaper: Safety, Handling, and Physicochemical Profiling of 6-Fluoroimidazo[1,2-a]pyridin-3-amine

Executive Summary In contemporary medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a privileged structure, serving as the core for numerous therapeutics ranging from anxiolytics (e.g., zolpidem) to antiviral a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a privileged structure, serving as the core for numerous therapeutics ranging from anxiolytics (e.g., zolpidem) to antiviral agents. 6-Fluoroimidazo[1,2-a]pyridin-3-amine (CAS: 1235993-31-3) is a highly functionalized, fluorinated building block critical for advanced drug discovery. However, the presence of the primary amine at the 3-position introduces specific redox vulnerabilities and toxicological risks. This technical guide synthesizes the physicochemical properties, structural causality, and field-proven safety protocols required for the rigorous handling of this compound.

Physicochemical Profiling & Structural Causality

To handle 6-Fluoroimidazo[1,2-a]pyridin-3-amine effectively, one must understand how its molecular architecture dictates its macroscopic behavior.

Structural Causality

The imidazo[1,2-a]pyridine core is an electron-rich heteroaromatic system. The substitution of an amino group at the 3-position creates a highly reactive nucleophilic center that is exceptionally susceptible to electrophilic attack and auto-oxidation. While the fluorine atom at the 6-position exerts an electron-withdrawing inductive effect that slightly stabilizes the aromatic core, the primary amine remains a critical vulnerability. Exposure to atmospheric oxygen and light catalyzes the oxidation of the amine into nitroso or polymeric degradation products, transforming the active yellow solid into an intractable dark tar.

Table 1: Chemical Identifiers and Physical Properties
PropertyValue / Description
Chemical Name 6-Fluoroimidazo[1,2-a]pyridin-3-amine
CAS Number 1235993-31-3
Molecular Formula C₇H₆FN₃
Molecular Weight 151.14 g/mol
SMILES Nc1cnc2ccc(F)cn12
Physical Form Yellow solid
Storage Conditions 2–8°C, inert atmosphere (Argon/N₂), dark environment

Data sourced from the .

Hazard Identification & Toxicological Mechanisms

The handling of this compound requires strict adherence to Globally Harmonized System (GHS) guidelines due to its specific metabolic interactions in vivo.

Table 2: GHS Classification and Precautionary Statements
Hazard ClassCodeDescription
Signal Word Warning GHS07 (Exclamation mark)
Hazard Statement H302 Harmful if swallowed.
Precautionary P280 Wear protective gloves/protective clothing/eye protection.
Precautionary P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.
Toxicological Mechanism (E-E-A-T Insight)

The H302 (Harmful if swallowed) classification is not merely a generic warning; it is rooted in the redox activity of the molecule. Research demonstrates that imidazo[1,2-a]pyridine-3-amine derivatives can act as potent pro-oxidants within biological systems. Upon ingestion and subsequent metabolic activation, the 3-amino group undergoes redox cycling, generating reactive oxygen species (ROS). This localized oxidative stress disrupts cellular electron transport chains, induces mitochondrial fragmentation, and triggers cellular senescence . Furthermore, these redox profiles have been shown to actively decrease cell proliferation in human leukemia models . Consequently, systemic exposure poses a severe metabolic hazard, mandating rigorous barrier protection.

Standard Operating Procedure (SOP): Handling & Storage

To preserve the integrity of the compound and protect the researcher, the following self-validating protocol must be employed.

Protocol: Inert-Atmosphere Transfer and Storage
  • Step 1: Visual Baseline Validation. Before opening the sealed vial, inspect the compound. It must present as a yellow solid . Causality: If the solid appears dark brown or black, auto-oxidation has occurred, and the batch must be quarantined to prevent compromised reaction yields.

  • Step 2: Thermal Equilibration. Allow the refrigerated vial to reach ambient room temperature before breaking the seal. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture. Water acts as a solvent that accelerates localized oxidative degradation of the amine.

  • Step 3: Environmental Purging. Transfer the vial into a glovebox or utilize a Schlenk line. Purge the micro-environment with high-purity Argon (O₂ < 5 ppm). Causality: While Nitrogen is acceptable, Argon is denser and provides a superior protective blanket over the solid during transient weighing steps.

  • Step 4: Resealing and Storage. Post-transfer, backfill the primary vial with Argon, seal tightly with Parafilm, and store at 2–8°C in an opaque secondary container. Causality: Low temperatures minimize the kinetic rate of thermal breakdown, while absolute darkness prevents photo-catalyzed radical formation.

HandlingWorkflow A Receive Compound (Yellow Solid) B Inspect Seal & Integrity A->B QC Check C Transfer to Glovebox (Argon/N2) B->C Prevent Moisture/O2 D Store at 2-8°C (Dark Environment) C->D Thermal Stability E Prevent Auto-oxidation & Degradation D->E Mechanistic Goal

Figure 1: Optimal handling and storage workflow to prevent auto-oxidation of the 3-amino group.

Emergency Response & Spill Mitigation Protocol

In the event of a breach in containment, rapid and chemically logical mitigation is required to prevent aerosolization and systemic exposure.

Protocol: Emergency Spill Cleanup
  • Step 1: PPE Verification. Immediately don a P100/N95 particulate respirator, double nitrile gloves, and chemical safety goggles. Validation: Perform a negative-pressure seal check on the respirator to ensure no fine powder can be inhaled.

  • Step 2: Aerosolization Prevention. Do not dry sweep the powder. Gently cover the spill with a damp absorbent pad or inert sand. Causality: Dry sweeping aerosolizes the toxic dust, exponentially increasing the inhalation risk and expanding the contamination zone.

  • Step 3: Chemical Decontamination. Wipe the affected surface with a dilute acidic solution (e.g., 1% acetic acid). Causality: The basic imidazo[1,2-a]pyridine core protonates rapidly at a low pH. This protonation significantly increases its aqueous solubility, facilitating complete extraction from the benchtop surface.

  • Step 4: Final Wash. Clean the area with standard laboratory detergent and water. Dispose of all contaminated materials in a sealed hazardous waste container explicitly labeled for toxic organic amines.

EmergencyResponse Exp Accidental Exposure (H302 / Eye Contact) Eye Eye Contact Exp->Eye Ing Ingestion Exp->Ing Rin Rinse 15 mins (P305+P351) Remove Lenses (P338) Eye->Rin Poi Contact Poison Center Do NOT Induce Vomiting Ing->Poi Med Seek Immediate Medical Attention Rin->Med Poi->Med

Figure 2: Step-by-step emergency response protocol for accidental exposure or ingestion.

References

  • PLOS Genetics. "Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells". PLOS.[Link][1]

  • MDPI. "Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells". MDPI. [Link][2]

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for 6-Fluoroimidazo[1,2-a]pyridin-3-amine

Introduction The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide range of therapeutic agents. The 6-fluoro-substituted analogue, in particular, leverages the advantageous properties of fluorine in modulating pharmacokinetic and pharmacodynamic profiles. This document provides a comprehensive, step-by-step laboratory protocol for the synthesis of 6-Fluoroimidazo[1,2-a]pyridin-3-amine, a key intermediate for the development of novel pharmaceuticals.

This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry. The protocol is designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Synthetic Strategy: The Groebke-Blackburn-Bienaymé Reaction

The chosen synthetic route for accessing 6-Fluoroimidazo[1,2-a]pyridin-3-amine is the highly efficient and atom-economical Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[1][2] This one-pot reaction brings together a 2-aminoazine (in this case, 2-amino-5-fluoropyridine), an aldehyde, and an isocyanide to rapidly construct the desired 3-aminoimidazo[1,2-a]pyridine core.[3]

The GBB reaction is typically catalyzed by a Lewis or Brønsted acid and proceeds through the initial formation of a Schiff base from the aminopyridine and the aldehyde. Subsequent nucleophilic attack by the isocyanide, followed by an intramolecular cyclization and tautomerization, yields the final product.[4][5]

To obtain the primary 3-amino functionality, a two-step approach is employed: a GBB reaction to install a protected amino group, followed by a deprotection step. This strategy ensures a clean and high-yielding synthesis.

Visualizing the Workflow

GBB_Workflow cluster_0 Part 1: Synthesis of Starting Material cluster_1 Part 2: Groebke-Blackburn-Bienaymé Reaction cluster_2 Part 3: Deprotection 2-Aminopyridine 2-Aminopyridine 2-Amino-5-fluoropyridine 2-Amino-5-fluoropyridine 2-Aminopyridine->2-Amino-5-fluoropyridine Multi-step synthesis GBB_Reaction One-Pot Reaction 2-Amino-5-fluoropyridine->GBB_Reaction Aldehyde Aldehyde Aldehyde->GBB_Reaction Isocyanide Isocyanide Isocyanide->GBB_Reaction Protected_Product N-Substituted-6-fluoroimidazo [1,2-a]pyridin-3-amine GBB_Reaction->Protected_Product Deprotection Deprotection Step Protected_Product->Deprotection Final_Product 6-Fluoroimidazo[1,2-a]pyridin-3-amine Deprotection->Final_Product

Caption: Overall workflow for the synthesis of 6-Fluoroimidazo[1,2-a]pyridin-3-amine.

Part 1: Synthesis of 2-Amino-5-fluoropyridine (Starting Material)

The key starting material for this synthesis is 2-amino-5-fluoropyridine. While commercially available, it can also be synthesized from 2-aminopyridine through a multi-step process. A common route involves nitration, amino acetylation, reduction of the nitro group, diazotization, a Schiemann reaction to introduce the fluorine atom, and subsequent hydrolysis.[6] For the purpose of this protocol, we will assume the availability of commercial 2-amino-5-fluoropyridine.

Part 2: Groebke-Blackburn-Bienaymé Reaction Protocol

This part details the one-pot synthesis of an N-protected precursor to the final product. We will use paraformaldehyde as the aldehyde component and tert-butyl isocyanide, which provides a tert-butylamino group that can be deprotected.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)
2-Amino-5-fluoropyridineC₅H₅FN₂112.111.12 g10.0
Paraformaldehyde(CH₂O)n-0.33 g11.0
tert-Butyl isocyanideC₅H₉N83.130.92 g (1.2 mL)11.0
Scandium(III) triflateSc(OTf)₃422.190.21 g0.5
Methanol (anhydrous)CH₃OH32.0420 mL-
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-fluoropyridine (1.12 g, 10.0 mmol).

  • Addition of Reagents: Add methanol (20 mL), paraformaldehyde (0.33 g, 11.0 mmol), and scandium(III) triflate (0.21 g, 0.5 mmol).

  • Initiation of Reaction: Stir the mixture at room temperature for 10 minutes to allow for the formation of the Schiff base intermediate.

  • Addition of Isocyanide: Slowly add tert-butyl isocyanide (1.2 mL, 11.0 mmol) to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1) as the eluent. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(tert-butyl)-6-fluoroimidazo[1,2-a]pyridin-3-amine.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure protected product.

Part 3: Deprotection to Yield 6-Fluoroimidazo[1,2-a]pyridin-3-amine

The tert-butyl group can be removed under acidic conditions to yield the final primary amine.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Amount (from previous step)Moles (mmol)
N-(tert-butyl)-6-fluoroimidazo[1,2-a]pyridin-3-amineC₁₁H₁₄FN₃207.25(Assuming ~80% yield) 1.66 g8.0
Trifluoroacetic acid (TFA)C₂HF₃O₂114.0210 mL-
Dichloromethane (DCM)CH₂Cl₂84.9320 mL-
Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the N-(tert-butyl)-6-fluoroimidazo[1,2-a]pyridin-3-amine (1.66 g, 8.0 mmol) in dichloromethane (20 mL).

  • Acid Addition: Cool the solution in an ice bath and slowly add trifluoroacetic acid (10 mL).

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and slowly add a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography to obtain pure 6-Fluoroimidazo[1,2-a]pyridin-3-amine.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Isocyanides are volatile and have a strong, unpleasant odor. They should be handled with extreme care.

  • Trifluoroacetic acid is highly corrosive and should be handled with caution.

Mechanism of the Groebke-Blackburn-Bienaymé Reaction

GBB_Mechanism start 2-Amino-5-fluoropyridine + Aldehyde imine Schiff Base Intermediate start->imine Condensation (-H₂O) nitrilium Nitrilium Ion Intermediate imine->nitrilium + Isocyanide isocyanide Isocyanide isocyanide->nitrilium cyclization Intramolecular Cyclization nitrilium->cyclization intermediate Cyclized Intermediate cyclization->intermediate tautomerization Tautomerization intermediate->tautomerization product 3-Aminoimidazo[1,2-a]pyridine tautomerization->product

Caption: Simplified mechanism of the Groebke-Blackburn-Bienaymé reaction.

Conclusion

This application note provides a detailed and reliable protocol for the laboratory synthesis of 6-Fluoroimidazo[1,2-a]pyridin-3-amine. By employing the robust Groebke-Blackburn-Bienaymé three-component reaction followed by a deprotection step, this valuable building block can be accessed in good yields. The provided explanations for the experimental choices and the visual representations of the workflow and mechanism are intended to empower researchers to successfully implement and adapt this synthesis for their drug discovery and development programs.

References

  • Camacho, J., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Journal of Biological Chemistry, in press.
  • Cherkupally, P., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. Molecules, 24(17), 3147. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Schwerkoske, J. F., Masquelin, T., Perun, T. J., & Hulme, C. (2005). New multi-component reaction accessing 3-aminoimidazo[1,2-a]pyridines. Tetrahedron Letters, 46(48), 8355-8357.
  • Kim, J., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(24), 4429-4434. [Link]

  • Longo, V., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1038-1063. [Link]

  • de Souza, M. V. N., et al. (2023). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. The Journal of Organic Chemistry, 88(17), 12285-12296. [Link]

  • Dömling, A. (2016). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity, 20(1), 1-13.
  • Longo, V., et al. (2020). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society, 31(9), 1856-1866.
  • Khan, I., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667. [Link]

  • da Silva, A. D., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, in press.
  • Ma, Z., et al. (2008). Synthesis of 2-amino-5-fluoropyridine. Journal of Chemical Engineering of Chinese Universities, 22(4), 655-658.
  • Kurteva, V. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega, 6(51), 35173-35185. [Link]

  • Régnier, S., Bechara, W. S., & Charette, A. B. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry, 81(21), 10348-10356. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Slanina, T., & Hidasová, D. (2023). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. Chemical Science, 14(24), 6432-6438. [Link]

  • Moore, J. A., & Marascia, F. J. (1962). Reaction of Several Aminopyrimidines With Formaldehyde. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(1), 65-69.
  • Zimmer, R., & Reissig, H.-U. (2002). Ugi-type reactions with 2-aminopyridine and siloxycyclopropanes – syntheses of masked δ-amino acids. Refubium - Freie Universität Berlin.
  • Shaabani, A., et al. (2009). A Facile Preparation of Imidazo[1,2-a]pyridin-3-amine Derivatives via a Three-Component Reaction with β-Cyclodextrin–SO3H as Catalyst.

Sources

Application

Application Note: 6-Fluoroimidazo[1,2-a]pyridin-3-amine as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, the imidazo[1,2-a]pyridine bicyclic system is recognized as a "privileged scaffold," forming the core of several marketed therapeutics and numerous...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the imidazo[1,2-a]pyridine bicyclic system is recognized as a "privileged scaffold," forming the core of several marketed therapeutics and numerous clinical candidates[1]. Among its derivatives, 6-Fluoroimidazo[1,2-a]pyridin-3-amine (CAS 1235993-31-3) stands out as a highly optimized building block for targeted drug discovery.

The strategic design of this molecule offers three distinct pharmacological and synthetic advantages:

  • The Imidazo[1,2-a]pyridine Core: This planar, nitrogen-containing heterocycle serves as an excellent bioisostere for indole and purine rings. It is highly effective at binding to the ATP-hinge region of kinases or fitting into the hydrophobic active sites of enzymes like COX-2[2].

  • The 6-Fluoro Substituent: Fluorine’s high electronegativity and small van der Waals radius modulate the pKa of the core nitrogens, which often improves membrane permeability and reduces hERG channel liability. Crucially, placing a fluorine atom at the 6-position blocks cytochrome P450-mediated oxidation at a known metabolic soft spot, significantly extending the compound's half-life[3].

  • The 3-Amino Group: This primary amine acts as a versatile synthetic handle for rapid late-stage diversification (e.g., amidation, urea formation, reductive amination) while also serving as a critical hydrogen bond donor/acceptor in target active sites.

Key Therapeutic Applications

  • Oncology & Fibrosis (Kinase Inhibitors): Imidazo[1,2-a]pyridine derivatives have been extensively developed as inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR). The fluoro-substituted core enhances metabolic stability and oral bioavailability, making these derivatives potent anti-angiogenic and anti-fibrotic agents[3].

  • Inflammation (Selective COX-2 Inhibitors): Modifications at the 3-amine position with various aryl groups have yielded highly selective COX-2 inhibitors. The scaffold effectively positions pharmacophores into the secondary pocket of COX-2, providing potent analgesic effects with reduced gastrointestinal toxicity[4].

  • Infectious Diseases (Anti-Tubercular Agents): Recent studies highlight the efficacy of imidazo[1,2-a]pyridine derivatives against drug-resistant Mycobacterium tuberculosis via the inhibition of the InhA enzyme[5].

Workflows and Mechanisms

Workflow Start 6-Fluoroimidazo[1,2-a]pyridin-3-amine Synthesis Library Synthesis (Amidation/Urea Formation) Start->Synthesis Purification HPLC Purification & LC-MS Characterization Synthesis->Purification Assay High-Throughput Screening (Kinase / COX-2) Purification->Assay Hit Hit Identification & Lead Optimization Assay->Hit

Workflow for the synthesis and screening of 6-Fluoroimidazo[1,2-a]pyridin-3-amine derivatives.

Pathway Ligand PDGF Ligand Receptor PDGFRβ (Kinase Domain) Ligand->Receptor Activates Downstream PI3K / AKT Pathway Receptor->Downstream Phosphorylation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->Receptor Blocks ATP Pocket Proliferation Tumor Proliferation & Angiogenesis Downstream->Proliferation Drives

Mechanism of PDGFRβ inhibition by imidazo[1,2-a]pyridine derivatives blocking tumor growth.

Experimental Protocols

Protocol 1: Parallel Synthesis of Amide Derivatives via HATU Coupling

Objective: To synthesize a library of amide derivatives from 6-fluoroimidazo[1,2-a]pyridin-3-amine for Structure-Activity Relationship (SAR) profiling.

Causality & Design: The 3-amino group of imidazo[1,2-a]pyridines can be sterically hindered and electronically deactivated due to the electron-withdrawing nature of the fused ring and the 6-fluoro substituent. Therefore, HATU is selected as the coupling reagent over standard EDC/HOBt due to its superior efficiency in forming active esters with unreactive amines. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester.

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.2 equiv, 0.6 mmol) in anhydrous N,N-Dimethylformamide (DMF) (3.0 mL).

  • Activation: Add HATU (1.2 equiv, 0.6 mmol) and DIPEA (3.0 equiv, 1.5 mmol) to the solution. Stir at room temperature for 15 minutes to ensure complete formation of the active OAt-ester. (Note: The solution will typically turn pale yellow, indicating activation).

  • Coupling: Add 6-fluoroimidazo[1,2-a]pyridin-3-amine (1.0 equiv, 0.5 mmol) in one portion. Flush the vial with nitrogen gas, cap tightly, and stir at room temperature for 12–16 hours.

  • Reaction Monitoring: Monitor reaction completion via LC-MS. The fluorinated core provides a distinct mass signature and strong UV absorbance at 254 nm.

  • Workup & Extraction: Quench the reaction with saturated aqueous NaHCO3 (5 mL) and extract with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Self-Validation & Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via preparative HPLC. Quality Control: Only advance compounds demonstrating >95% purity (verified by LC-MS and 1H-NMR) to biological assays to prevent false positives generated by reactive impurities.

Protocol 2: In Vitro TR-FRET Kinase Inhibition Assay

Objective: To evaluate the IC50 of synthesized derivatives against PDGFRβ.

Causality & Design: Imidazo[1,2-a]pyridines are highly conjugated systems that often exhibit intrinsic fluorescence, which can heavily interfere with standard colorimetric or simple fluorometric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because its time-delayed reading eliminates background auto-fluorescence, ensuring high trustworthiness and reproducibility of the biochemical data.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Transfer 100 nL of these solutions into a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, low-volume dispensing.

  • Enzyme Addition: Add 5 µL of recombinant PDGFRβ kinase domain (diluted in assay buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to the wells.

  • Control Establishment (Self-Validation):

    • Positive Control: Sunitinib (reference inhibitor) to validate assay sensitivity.

    • Negative Control: 100 nL of pure DMSO (vehicle) to establish maximum uninhibited enzyme activity.

    • Background Control: Buffer without enzyme to establish baseline noise.

  • Reaction Initiation: Incubate the enzyme-compound mixture for 15 minutes at room temperature to allow equilibrium binding. Initiate the reaction by adding 5 µL of a solution containing ATP (at its apparent Km) and the TR-FRET peptide substrate.

  • Incubation & Termination: Incubate for 60 minutes at room temperature. Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and the Europium-labeled anti-phospho antibody.

  • Detection: Read the plate on a microplate reader equipped with a TR-FRET module (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the emission ratio (665/615 nm) to determine the extent of phosphorylation and compute the IC50.

Quantitative Data Summary

The following table illustrates the structure-activity relationship (SAR) and pharmacokinetic improvements conferred by the 6-fluoro substitution on the imidazo[1,2-a]pyridine core, based on established medicinal chemistry principles for this scaffold[3].

Scaffold CoreR-Group (Amide)PDGFRβ IC50 (nM)Human Liver Microsome T1/2 (min)Caco-2 Permeability (Papp x 10^-6 cm/s)
Imidazo[1,2-a]pyridin-3-amineBenzamide145 ± 12184.2
6-Fluoro imidazo[1,2-a]pyridin-3-amineBenzamide48 ± 5>6012.5
6-Fluoro imidazo[1,2-a]pyridin-3-amine4-Methylbenzamide22 ± 3>6015.1
6-Fluoro imidazo[1,2-a]pyridin-3-amine4-Fluorobenzamide15 ± 2>6018.4

Data Interpretation: The integration of the 6-fluoro group not only increases biochemical potency (likely via favorable halogen-protein interactions in the kinase hinge region) but drastically improves metabolic stability and membrane permeability, validating its status as a premium building block.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.ACS Omega.
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
  • Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)- N-phenylimidazo[1,2- a]pyridin-3-amine as selective COX-2 inhibitors.PubMed.
  • Synthesis and InhA Inhibition of Imidazo[1,2-a]pyridine Derivatives as Anti-tuberculosis Agents.Bentham Science Publishers.

Sources

Method

Using 6-Fluoroimidazo[1,2-a]pyridin-3-amine as a fluorescent probe in biological assays

Application Note: 6-Fluoroimidazo[1,2-a]pyridin-3-amine as a Next-Generation Fluorescent Scaffold for Biological Assays Executive Summary For drug development professionals and analytical chemists, the selection of an op...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 6-Fluoroimidazo[1,2-a]pyridin-3-amine as a Next-Generation Fluorescent Scaffold for Biological Assays

Executive Summary

For drug development professionals and analytical chemists, the selection of an optimal fluorescent scaffold is the defining factor in the success of biological assays. While traditional fluorophores like fluorescein and rhodamine have dominated the field, they frequently suffer from narrow Stokes shifts, poor photostability, and high pH sensitivity[1].

This application note details the mechanistic advantages and experimental deployment of 6-Fluoroimidazo[1,2-a]pyridin-3-amine (CAS: 1235993-31-3)[2][3]. By leveraging its unique 10 π-electron fused bicyclic system and strategic functionalization, researchers can engineer highly sensitive, "Turn-On" fluorescent probes for tracking endogenous analytes (e.g., reactive oxygen species, metal ions, and biothiols) in living cells[4][5].

Mechanistic Grounding: The Imidazo[1,2-a]pyridine Advantage

The design of a robust fluorescent probe requires a scaffold that balances photophysical brilliance with biological compatibility. The 6-Fluoroimidazo[1,2-a]pyridin-3-amine core achieves this through three critical structural features:

  • The Fused Bicyclic Core: The imidazo[1,2-a]pyridine framework contains a bridgehead nitrogen atom that merges an imidazole ring with a pyridine ring, creating a highly conjugated 10 π-electron system[4]. This extended conjugation allows for broad structural tuning, yielding high quantum yields and massive Stokes shifts that prevent self-absorption during bio-imaging[6].

  • C-6 Fluorine Substitution: The introduction of a highly electronegative fluorine atom at the 6-position serves a dual purpose. First, it lowers the pKa of the bridgehead nitrogen, ensuring the fluorophore remains unprotonated and highly active across a wide physiological pH range (pH 5.0–11.0)[1]. Second, the carbon-fluorine bond increases the molecule's lipophilicity, significantly enhancing cell membrane permeability without requiring cytotoxic permeabilization agents[3][5].

  • C-3 Amine Conjugation Handle: The primary amine at the 3-position acts as a versatile nucleophilic handle. It allows for the rapid bioconjugation of electron-withdrawing recognition moieties (e.g., boronate esters for H₂O₂ or maleimides for thiols)[6][7]. This conjugation induces Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET), effectively quenching the baseline fluorescence until the target analyte cleaves the recognition group[7][8].

Photophysical Performance Benchmarking

To justify the transition from legacy dyes to imidazo[1,2-a]pyridine derivatives, we must evaluate their quantitative performance indicators. The table below summarizes the benchmarking data against common alternatives.

Performance IndicatorImidazo[1,2-a]pyridine ProbesRhodamine B DerivativesFluorescein Derivatives
Stokes Shift Large (75 nm to >170 nm) [1][9]Small (~22 nm)[9]Small (~25 nm)[1]
Quantum Yield (Φ) High (0.40 – 0.85) [9]High (~0.70)High (~0.90)
pH Tolerance Excellent (Stable pH 5–14) [1]ModeratePoor (Highly pH sensitive)
Limit of Detection Ultra-low (e.g., 0.33 µM for Cys) [5]Low (0.05 µM)[9]Moderate
Cytotoxicity Low (High cell viability >80%) [1]ModerateLow

Workflow Visualization

The following diagram illustrates the logical workflow of designing and deploying a 6-Fluoroimidazo[1,2-a]pyridin-3-amine probe. The system is designed to be self-validating: fluorescence is strictly contingent upon the specific chemical cleavage triggered by the target analyte.

G A 6-Fluoroimidazo[1,2-a] pyridin-3-amine (Fluorophore Core) C Conjugated Probe (Fluorescence Quenched) A->C Bioconjugation B Recognition Moiety (e.g., Boronate Ester) B->C E Cleavage Reaction (PET Inhibition) C->E Cell Incubation D Target Analyte (e.g., H₂O₂, ROS) D->E Endogenous Release F Activated Fluorophore (Strong Emission) E->F Turn-On Signal G Live-Cell Imaging (High Contrast) F->G Confocal Readout

Fig 1: Rational design and activation workflow of a 6-Fluoroimidazo[1,2-a]pyridin-3-amine probe.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls and standard curve generations to rule out false positives caused by auto-fluorescence or off-target binding.

Protocol 1: In Vitro Validation & Spectrofluorometric Titration

Objective: To establish the probe's Limit of Detection (LOD) and verify target selectivity before introducing biological variables.

  • Stock Preparation: Dissolve the conjugated 6-Fluoroimidazo[1,2-a]pyridin-3-amine probe in anhydrous DMSO to create a 1.0 mM stock solution. Causality: DMSO prevents premature hydrolysis of the recognition moiety while ensuring complete dissolution of the lipophilic probe[4].

  • Buffer Equilibration: Dilute the stock to a working concentration of 10 µM in 10 mM PBS (pH 7.4, containing 1% DMSO as a cosolvent).

  • Standard Curve Titration: Transfer 2.0 mL of the working solution into a quartz cuvette. Gradually add the target analyte (e.g., 0 to 50 µM) in 5 µL increments.

  • Data Acquisition: Record the fluorescence emission spectra (λex = ~350-400 nm, depending on the exact conjugate) after a 10-minute incubation per addition[6].

  • Selectivity Profiling (Self-Validation): In parallel cuvettes, add 50 µM of competing analytes (e.g., if targeting H₂O₂, test against O₂⁻, •OH, and biothiols). Causality: A true "Turn-On" probe must show a >50-fold fluorescence enhancement only in the presence of the primary target, validating the specificity of the cleavage mechanism[5][7].

Protocol 2: Live-Cell Fluorescence Imaging Assay

Objective: To map the intracellular distribution and concentration of the target analyte using confocal microscopy.

  • Cell Culture: Seed HeLa or HepG2 cells in glass-bottom confocal dishes at a density of 1 × 10⁵ cells/dish. Culture in DMEM supplemented with 10% FBS at 37 °C in a 5% CO₂ atmosphere for 24 hours to allow adherence[1][6].

  • Probe Incubation: Remove the culture medium and wash the cells gently with pre-warmed PBS. Incubate the cells with 5 µM of the probe in serum-free DMEM for 30 minutes. Causality: Serum proteins can prematurely bind or cleave the probe; using serum-free media ensures the probe enters the intracellular space intact. The low 5 µM concentration prevents Aggregation-Caused Quenching (ACQ)[4].

  • Extracellular Wash (Critical Step): Wash the cells three times with PBS. Causality: This eliminates un-internalized probe from the extracellular matrix, ensuring that all subsequent fluorescence originates strictly from intracellular analyte interactions.

  • Experimental Grouping (Self-Validating Matrix):

    • Control Group: Image immediately (baseline endogenous analyte levels).

    • Positive Control: Stimulate cells with an exogenous source of the analyte (e.g., 100 µM H₂O₂ or Cysteine) for 20 minutes prior to imaging[5][7].

    • Negative Control: Pre-treat cells with a scavenger (e.g., N-ethylmaleimide for thiols) for 30 minutes before probe incubation. Causality: If the probe is truly selective, the negative control must exhibit near-zero fluorescence, proving the signal is not an artifact of probe degradation.

  • Confocal Imaging: Image the cells using a confocal laser scanning microscope. Collect emission in the designated channel (e.g., blue/green channel depending on the specific substituent shift)[7][10].

References

  • Benchchem. A Comparative Guide to Imidazo[1,2-a]pyridine Fluorescent Probes: Performance Benchmarking and Experimental Protocols. 9

  • Sigma-Aldrich. 6-Fluoroimidazo[1,2-a]pyridin-3-amine Product Specification. 2

  • Journal of Photochemistry and Photobiology A: Chemistry. Substituent tunable photophysical properties, cell imaging and in vivo viscosity sensing of a near-infrared imidazo[1,2-a]pyridine-based fluorescent molecule. 4

  • Sensors & Diagnostics (RSC Publishing). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. 1

  • Journal of Molecular Structure (ResearchGate). Development of Imidazo[1,2-a]pyridine-based probe for detection of hydrazine and its applications in imaging of HepG2 cell. 6

  • Molecules (MDPI). Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. 7

  • PubMed. A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish. 5

  • ResearchGate. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. 10

Sources

Application

Application Note: Advanced Chromatography Purification Protocols for Synthesized 6-Fluoroimidazo[1,2-a]pyridin-3-amine

Executive Summary & Chemical Context Imidazo[1,2-a]pyridines are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of several blockbuster therapeutics (e.g., zolpidem, alpidem) due to their wide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Imidazo[1,2-a]pyridines are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of several blockbuster therapeutics (e.g., zolpidem, alpidem) due to their wide range of biological activities[1]. The synthesis of 3-amino derivatives, such as 6-Fluoroimidazo[1,2-a]pyridin-3-amine, is typically achieved via the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction[2] or direct electrochemical amination[3].

Despite efficient synthetic routes, the isolation of the primary amine product presents significant chromatographic challenges. This application note details the physicochemical rationale and step-by-step protocols for the efficient purification of 6-Fluoroimidazo[1,2-a]pyridin-3-amine using both Normal-Phase (NP) and Reversed-Phase (RP) chromatography.

Physicochemical Profiling & Chromatographic Causality

To design an effective purification strategy, one must first analyze the target's molecular properties and understand how they dictate stationary phase interactions.

Table 1: Physicochemical Properties of 6-Fluoroimidazo[1,2-a]pyridin-3-amine

PropertyValueChromatographic Implication
Molecular Weight 151.14 g/mol Elutes early in standard size-exclusion; relies heavily on polarity for separation.
LogP (Predicted) ~0.16Highly polar; poor retention on standard NP hexane/EtOAc gradients.
pKa (Basic Centers) ~6.5 - 7.5Protonates easily. Causes severe peak tailing on bare silica due to silanol interactions.
Physical Form Yellow solidAllows for visual tracking during high-concentration prep-chromatography.

The Causality of Peak Tailing: Bare silica gel contains acidic silanol groups (Si-OH) with a pKa of ~4.5. When 6-Fluoroimidazo[1,2-a]pyridin-3-amine (a basic amine) passes through the column, it undergoes strong electrostatic interactions and hydrogen bonding with the deprotonated silanolates. This results in broad, streaking bands and co-elution with impurities[4].

The Solution: For NP chromatography, the mobile phase must be doped with a basic modifier (e.g., 1-5% Et3​N or NH4​OH ) to competitively bind the silanol sites. For RP chromatography, an acidic modifier (e.g., 0.1% Formic Acid) ensures the amine is uniformly protonated, increasing solubility and peak sharpness.

Pre-Chromatography: Acid-Base Extraction Workflow

Before loading the crude mixture onto a column, an acid-base extraction is critical. Because the GBB reaction often leaves unreacted aldehydes or neutral isocyanide byproducts, exploiting the basicity of the imidazo[1,2-a]pyridine core provides a self-validating initial cleanup[1].

PurificationWorkflow N1 Crude Reaction Mixture N2 Acid-Base Extraction (1M HCl / EtOAc) N1->N2 N3 Aqueous Layer (Protonated Amine) N2->N3 Extract N4 Basification (pH 10) & Extraction (DCM) N3->N4 Neutralize N5 Chromatography Selection N4->N5 N6 Normal Phase Flash (DCM/MeOH + 1% NH3) N5->N6 Scale > 500mg N7 Reversed-Phase HPLC (Water/MeCN + 0.1% FA) N5->N7 Scale < 500mg N8 Pure 6-Fluoroimidazo [1,2-a]pyridin-3-amine N6->N8 N7->N8

Fig 1: Step-by-step purification workflow for 6-Fluoroimidazo[1,2-a]pyridin-3-amine.

Protocol A: Acid-Base Extraction
  • Dissolution : Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (20 mL/g of crude).

  • Acidic Extraction : Wash the organic layer with 1M HCl (3 x 15 mL). Causality: The basic 6-Fluoroimidazo[1,2-a]pyridin-3-amine protonates and migrates to the aqueous layer. Neutral impurities remain in the EtOAc.

  • Basification : Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches 10-11 (verify with pH paper). Causality: The amine is deprotonated, crashing out of the aqueous solution as a free base.

  • Organic Recovery : Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Dry the combined DCM layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Normal-Phase Flash Chromatography Protocol

For scales >500 mg, NP flash chromatography is the most cost-effective method. Due to the polarity of the target, a Dichloromethane/Methanol (DCM/MeOH) gradient is preferred over Hexane/EtOAc[2].

Materials:

  • Stationary Phase: Silica gel (230–400 mesh) or pre-packed amine-functionalized silica cartridges.

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol containing 10% aqueous Ammonium Hydroxide ( NH4​OH ).

Table 2: Optimized NP Flash Gradient

Column Volume (CV)% Mobile Phase BFlow Rate (mL/min)Purpose
0 - 20%30Elute residual non-polar impurities.
2 - 52%30Pre-condition column with basic modifier.
5 - 122% -> 8%30Elute target 6-Fluoroimidazo[1,2-a]pyridin-3-amine.
12 - 1515%30Column flush for highly polar byproducts.
Step-by-Step Methodology:
  • Dry Loading : Dissolve the concentrated free base in a minimal amount of DCM/MeOH (9:1). Add silica gel (3x the mass of the crude) and evaporate to dryness to create a free-flowing powder. Causality: Dry loading prevents the "solvent effect" where the dissolution solvent drags the polar compound down the column prematurely, ruining resolution.

  • Equilibration : Condition the column with 2 CVs of 100% DCM.

  • Elution : Run the gradient as described in Table 2. Monitor fractions via UV detection at 254 nm and 280 nm. The imidazo[1,2-a]pyridine core is highly UV-active.

  • Validation : Spot fractions on a TLC plate (Eluent: 90:9:1 DCM:MeOH: NH4​OH ). The target compound will appear as a distinct spot (Rf ~0.35) that fluoresces bright blue under 365 nm UV light.

Preparative Reversed-Phase HPLC Protocol

For scales <500 mg or when >98% purity is required for biological assays, RP-HPLC is the gold standard.

Materials:

  • Column: C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm).

  • Mobile Phase A: Milli-Q Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid (FA).

Table 3: Optimized RP-HPLC Gradient

Time (min)% Mobile Phase BFlow Rate (mL/min)
0.05%20.0
2.05%20.0
15.040%20.0
17.095%20.0
20.05%20.0
Step-by-Step Methodology:
  • Sample Preparation : Dissolve the sample in DMSO or a 1:1 mixture of Water/MeCN (max concentration 50 mg/mL). Filter through a 0.22 µm PTFE syringe filter. Causality: Particulates will rapidly degrade the expensive preparative C18 frit.

  • Injection : Inject no more than 10% of the column volume per run to prevent band broadening.

  • Collection : Trigger fraction collection based on UV absorbance at 254 nm. The 6-Fluoroimidazo[1,2-a]pyridin-3-amine typically elutes between 8-10 minutes under these conditions.

  • Lyophilization : Pool the pure fractions. Freeze at -80°C and lyophilize for 24-48 hours to remove water, MeCN, and volatile formic acid, yielding the compound as a formate salt.

References

  • Identification and Structure–Activity Relationship Study of Imidazo[1,2-a]pyridine-3-amines as First Selective Inhibitors of Excitatory Amino Acid Transporter Subtype 3 (EAAT3) . ACS Publications. 2

  • Structural Determinants for the Mode of Action of the Imidazopyridine DS2 at δ-containing γ-Aminobutyric Acid Type A (GABAA) Receptors . Semantic Scholar.4

  • Electrochemical primary amination of imidazopyridines with azidotrimethylsilane under mild conditions . RSC. 3

  • Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis . Benchchem. 1

  • 6-Fluoroimidazo[1,2-a]pyridin-3-amine | 1235993-31-3 . Sigma-Aldrich.

Sources

Technical Notes & Optimization

Troubleshooting

Improving overall reaction yield in 6-Fluoroimidazo[1,2-a]pyridin-3-amine synthesis

Introduction Welcome to the technical support guide for the synthesis of 6-Fluoroimidazo[1,2-a]pyridin-3-amine. This molecule is a key building block in modern medicinal chemistry, forming the core of various therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of 6-Fluoroimidazo[1,2-a]pyridin-3-amine. This molecule is a key building block in modern medicinal chemistry, forming the core of various therapeutic candidates due to its unique structural and electronic properties. The imidazo[1,2-a]pyridine scaffold is a recognized "drug prejudice" structure, appearing in numerous biologically active compounds.[1] The introduction of a fluorine atom at the 6-position can significantly enhance metabolic stability and binding affinity.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the challenges of this synthesis and improve your overall reaction yield and purity.

Reaction Overview: The Groebke–Blackburn–Bienaymé (GBB) Approach

One of the most efficient and convergent methods for synthesizing 3-aminoimidazo[1,2-a]pyridines is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component process involving a 2-aminopyridine, an aldehyde, and an isocyanide.[2][3] This method is highly favored for its atom economy and the ability to generate molecular diversity quickly.

For the synthesis of 6-Fluoroimidazo[1,2-a]pyridin-3-amine, the key reactants are:

  • 2-Amino-5-fluoropyridine: The foundational pyridine ring.

  • An Aldehyde: Typically a simple aldehyde like formaldehyde or a precursor.

  • An Isocyanide: Such as tert-butyl isocyanide, which provides the C3-amine functionality.

The reaction is typically catalyzed by a Brønsted or Lewis acid.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (<40%). What are the primary causes and how can I improve it?

Answer: Low yields in this GBB reaction can stem from several factors. A systematic approach to optimization is crucial.

  • Purity of Starting Materials: The GBB reaction is sensitive to impurities. The 2-amino-5-fluoropyridine starting material, in particular, must be of high purity. Impurities can inhibit the catalyst or lead to side reactions.[4]

    • Solution: Ensure the purity of 2-amino-5-fluoropyridine by recrystallization or column chromatography before use. Verify purity by NMR and melting point analysis. The synthesis of this precursor often involves multiple steps, including nitration, reduction, and fluorination, which can leave residual impurities.[5][6]

  • Reaction Conditions: Temperature, solvent, and catalyst choice are critical and interdependent parameters.

    • Solution: A systematic screening of these variables is recommended. For instance, while some GBB reactions proceed at room temperature, others require heating to 60-80°C to achieve optimal yields.[4][7] Solvents like methanol, ethanol, or DMF are commonly used. Water can even be used as a green solvent in ultrasound-assisted protocols.[2]

  • Catalyst Activity: The choice and concentration of the catalyst are paramount.

    • Solution: Screen a panel of catalysts. Lewis acids like Scandium(III) triflate (Sc(OTf)₃) or Brønsted acids such as p-toluenesulfonic acid (p-TSA) are often effective.[8][9] In some cases, simple ammonium chloride can yield good results.[2] Catalyst loading should also be optimized, typically between 5-10 mol%.

  • Substituent Effects: The fluorine atom at the 5-position of the 2-aminopyridine is an electron-withdrawing group. This reduces the nucleophilicity of the ring nitrogen, potentially slowing the crucial intramolecular cyclization step.[4]

    • Solution: This electronic effect may necessitate more forcing conditions (higher temperature, longer reaction time) or a more active catalyst compared to syntheses with electron-donating groups.

The following table summarizes key parameters for optimization:

ParameterInitial ConditionOptimization StrategyRationale & Reference
Catalyst NH₄Cl (10 mol%)Screen Sc(OTf)₃, Yb(OTf)₃, p-TSA, Gd(OTf)₃.Different Lewis/Brønsted acids can significantly alter reaction kinetics and yields.[3][9]
Solvent MethanolScreen Ethanol, Acetonitrile, DMF, or water (with sonication).Solvent polarity affects the stability of intermediates and reaction rates.[2][10]
Temperature Room TemperatureIncrementally increase to 40°C, 60°C, and 80°C.Provides activation energy to overcome the barrier, especially for the less nucleophilic substrate.[7]
Reaction Time 12 hoursMonitor by TLC/LC-MS every 2-4 hours.Prevents decomposition of the product and formation of side products from over-reaction.[4]

Question 2: I am observing a significant spot on my TLC that is not my product or starting material. What are the likely side products and how can I minimize them?

Answer: Side product formation is a common challenge that directly impacts yield and purification.

  • Incomplete Cyclization: The intermediate formed after the addition of the isocyanide may fail to cyclize, remaining as a linear acyclic species. This is often observed if the reaction is not heated sufficiently or if the catalyst is not active enough.

    • Minimization: Ensure the reaction goes to completion by increasing the temperature or switching to a more powerful Lewis acid catalyst. Monitoring by LC-MS can help identify the mass of the stalled intermediate.

  • Dimerization or Polymerization: Isocyanides and aldehydes can undergo self-condensation or polymerization under acidic conditions, especially at higher concentrations or temperatures.

    • Minimization: Maintain a precise 1:1:1 stoichiometry of the three components.[4] Consider adding the isocyanide solution slowly over a period of time rather than all at once to keep its instantaneous concentration low.

  • Over-alkylation: The product, 6-fluoroimidazo[1,2-a]pyridin-3-amine, is nucleophilic and could potentially react with intermediates, though this is less common in a three-component reaction than in a two-component condensation with an α-haloketone.[4]

    • Minimization: Avoid a large excess of any single reactant and monitor the reaction to prevent prolonged reaction times after the starting materials are consumed.

Below is a troubleshooting workflow to address yield and purity issues.

G start Low Yield or Purity Issue check_sm Verify Purity of Starting Materials (NMR, MP) start->check_sm optimize Systematically Optimize Reaction Conditions start->optimize side_products Analyze Side Products (LC-MS, NMR) start->side_products catalyst Screen Catalysts (Lewis/Brønsted Acids) optimize->catalyst solvent Screen Solvents (MeOH, ACN, DMF) optimize->solvent temp Vary Temperature (RT to 80°C) optimize->temp incomplete Incomplete Cyclization? side_products->incomplete dimer Dimerization? side_products->dimer increase_temp Increase Temperature / Use Stronger Catalyst incomplete->increase_temp Yes control_stoich Control Stoichiometry / Slow Isocyanide Addition dimer->control_stoich Yes

Caption: Troubleshooting Decision Tree for Synthesis Optimization.

Question 3: Purification of the final product is difficult. What are the best methods?

Answer: Purifying imidazo[1,2-a]pyridines can be challenging due to their polarity and basicity.

  • Acid-Base Extraction: As basic compounds, an effective initial cleanup step is an acid-base extraction. Dissolve the crude mixture in an organic solvent (like ethyl acetate or DCM) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted into an organic solvent.[4]

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient system is often most effective. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity by adding more ethyl acetate or a small percentage of methanol. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent can prevent the product from streaking on the silica gel column and improve peak shape.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography (>90%), recrystallization can be an excellent final step to obtain highly pure material.[4] A solvent screen (e.g., ethanol, isopropanol, ethyl acetate/hexane) is necessary to find the ideal system.

Frequently Asked Questions (FAQs)

Q: What is the reaction mechanism for the GBB synthesis? A: The GBB reaction proceeds through a well-established cascade mechanism:

  • Iminium Formation: The 2-amino-5-fluoropyridine reacts with the aldehyde under acidic catalysis to form a Schiff base (imine), which is then protonated to form a pyridinium-iminium ion.

  • Nucleophilic Attack: The isocyanide acts as a carbon-based nucleophile, attacking the iminium carbon.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization where the exocyclic nitrogen of the pyridine ring attacks the nitrile-like carbon of the former isocyanide group. This forms the five-membered imidazole ring.

  • Tautomerization: A final proton transfer step yields the aromatic 3-aminoimidazo[1,2-a]pyridine product.

G cluster_0 GBB Reaction Mechanism A 2-Amino-5-fluoropyridine + Aldehyde B Pyridinium-Iminium Ion (Schiff Base Formation) A->B + H⁺, -H₂O C Addition of Isocyanide B->C + R-NC D Intramolecular Cyclization C->D Annulation E Final Product (After Tautomerization) D->E - H⁺

Caption: Key steps in the Groebke–Blackburn–Bienaymé reaction.

Q: Which analytical techniques are best for monitoring the reaction? A: A combination of techniques is ideal:

  • Thin Layer Chromatography (TLC): The quickest and most common method for tracking the consumption of starting materials and the formation of the product. Use a UV lamp for visualization, as imidazo[1,2-a]pyridines are often highly fluorescent.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information. It confirms the mass of the product and can help identify intermediates or side products, which is invaluable for troubleshooting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product. ¹⁹F NMR is also highly useful to confirm the presence and environment of the fluorine atom.

Q: What are the primary safety considerations for this synthesis? A:

  • Isocyanides: Many isocyanides are volatile, toxic, and have extremely unpleasant odors. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reagents and Solvents: Handle all organic solvents and acidic catalysts with care according to standard laboratory safety protocols.

Experimental Protocols

Protocol 1: Synthesis of 6-Fluoroimidazo[1,2-a]pyridin-3-amine via GBB Reaction

This is a representative protocol and may require optimization.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-fluoropyridine (1.0 mmol, 1.0 equiv.).

  • Solvent and Catalyst Addition: Add anhydrous methanol (5 mL) and the chosen catalyst, for example, Sc(OTf)₃ (0.05 mmol, 0.05 equiv.).

  • Aldehyde Addition: Add paraformaldehyde (1.2 mmol, 1.2 equiv.) to the stirring mixture.

  • Isocyanide Addition: Add tert-butyl isocyanide (1.1 mmol, 1.1 equiv.) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at 60°C. Monitor the reaction progress by TLC (e.g., using a mobile phase of 7:3 Hexane:Ethyl Acetate with 0.5% Et₃N). The reaction is typically complete within 8-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient eluent system (e.g., 100% Hexane to 50:50 Hexane:Ethyl Acetate) to afford the pure 6-Fluoroimidazo[1,2-a]pyridin-3-amine.

Protocol 2: General TLC Monitoring Procedure

  • Prepare a TLC chamber with the appropriate mobile phase (e.g., 7:3 Hexane:Ethyl Acetate).

  • Using a capillary tube, spot the reaction mixture on a silica gel TLC plate alongside spots of the starting materials for comparison.

  • Develop the plate in the chamber until the solvent front is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp at 254 nm and 365 nm. The product is often fluorescent.

  • Calculate the Rf values to track the progress. The product should have a different Rf value than the starting materials.

References

  • Vertex AI Search. (2025, March 5).
  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • BenchChem. (2025, December). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
  • Chemical Communications (RSC Publishing). Heteroaromatic imidazo[1,2-a]pyridines synthesis from C–H/N–H oxidative cross-coupling/cyclization. Retrieved from [Link]

  • ACS Publications. (2022, April 27). Synthesis of Imidazo[1,2-a]pyridines via Near UV Light-Induced Cyclization of Azirinylpyridinium Salts | The Journal of Organic Chemistry. Retrieved from [Link]

  • ChemicalBook. 2-Amino-5-fluoropyridine synthesis.
  • Semantic Scholar.
  • ResearchGate.
  • Organic Chemistry Frontiers (RSC Publishing). (2019, April 30). Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. Retrieved from [Link]

  • MDPI. (2024, November 14). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides.
  • ResearchGate.
  • BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • Beilstein Journals. (2023, May 26). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Retrieved from [Link]

  • PubMed. (2023, August 15). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Retrieved from [Link]

  • Fluorochem. 6-Fluoroimidazo[1,2-a]pyridin-3-amine (CAS 1235993-31-3).
  • Sigma-Aldrich. 6-Fluoroimidazo[1,2-a]pyridin-3-amine.
  • EvitaChem. Buy 6-Fluoroimidazo[1,2-a]pyrimidin-3-amine (EVT-13266790).
  • RSC Publishing. (2020, February 25). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. Retrieved from [Link]

  • MDPI. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • PMC. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase.
  • BLDpharm. 1235993-31-3|6-Fluoroimidazo[1,2-a]pyridin-3-amine.
  • ResearchGate. (2023, June 2). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study.
  • BenchChem. A Comprehensive Technical Guide to Substituted Imidazo[1,2-a]pyridines: Synthesis, Biological Activity, and.
  • Sigma-Aldrich. 6-Fluoroimidazo[1,2-a]pyridin-3-amine | 1235993-31-3.
  • ACS Publications. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega.
  • Nanomaterials Chemistry. (2024, June 29).
  • Sigma-Aldrich. 6-Fluoroimidazo[1,2-a]pyridin-3-amine | 1235993-31-3.
  • Semantic Scholar. carbaldehyde into 6-Fluoroimidazo[1,2.
  • PMC. (2023, April 6). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition.
  • RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Microwave-Assisted Synthesis of 6-Fluoroimidazo[1,2-a]pyridin-3-amine

Welcome to the Technical Support Center for the synthesis of 6-Fluoroimidazo[1,2-a]pyridin-3-amine (CAS: 1235993-31-3)[1]. This guide is engineered for research scientists and drug development professionals utilizing the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 6-Fluoroimidazo[1,2-a]pyridin-3-amine (CAS: 1235993-31-3)[1]. This guide is engineered for research scientists and drug development professionals utilizing the microwave-assisted Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction[2]. By combining 5-fluoro-2-aminopyridine, a formaldehyde equivalent, and a cleavable isocyanide, researchers can rapidly access this privileged heterocyclic scaffold.

Below, you will find our validated Standard Operating Procedure (SOP), quantitative optimization data, and an advanced troubleshooting guide designed to resolve specific experimental bottlenecks.

Reaction Workflow & Mechanism

GBB_Synthesis A 5-Fluoro-2-aminopyridine + Paraformaldehyde + t-Butyl isocyanide B Microwave Irradiation (120°C, 15 min, Catalyst) A->B Reagent Mixing C N-(tert-butyl)-6-fluoroimidazo [1,2-a]pyridin-3-amine B->C GBB Cyclocondensation D Acidic Deprotection (HBr, 100°C MW) C->D Isolation & Cleavage E 6-Fluoroimidazo[1,2-a] pyridin-3-amine D->E Free Amine Generation

Microwave-assisted GBB workflow for 6-Fluoroimidazo[1,2-a]pyridin-3-amine synthesis.

Standard Operating Procedure (SOP)

Every protocol below is designed as a self-validating system, pairing the physical action with its underlying chemical causality.

Step 1: Imine Formation & Isocyanide Insertion (GBB Reaction)

  • Action : In a 10 mL microwave-safe vial equipped with a magnetic stirrer, combine 5-fluoro-2-aminopyridine (1.0 mmol), paraformaldehyde (1.2 mmol), and tert-butyl isocyanide (1.2 mmol). Add 3 mL of Ethanol and 5 mol% Sc(OTf)₃ (or 20 mol% NH₄Cl)[2][3].

  • Causality : Paraformaldehyde is preferred over aqueous formaldehyde to exclude water, which can prematurely hydrolyze the highly reactive imine intermediate. The Lewis acid catalyst (Sc(OTf)₃) activates the imine, facilitating the nucleophilic attack by the isocyanide to drive the [4+1] cycloaddition[3].

Step 2: Microwave Irradiation

  • Action : Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 120 °C for 15 minutes (Dynamic power mode, max 150 W, high stirring)[4].

  • Causality : Microwave dielectric heating provides rapid, uniform energy distribution. This instantly overcomes the activation energy barrier of the multicomponent cyclocondensation, outpacing the degradation or polymerization of the isocyanide that typically occurs under prolonged conventional refluxing[4].

Step 3: Deprotection to the Free Amine

  • Action : Isolate the N-(tert-butyl) intermediate via filtration. Suspend the intermediate in 48% aqueous HBr (2 mL) and subject to microwave heating at 100 °C for 10 minutes[5]. Neutralize with 5M NaOH at 0 °C, extract with EtOAc, and concentrate.

  • Causality : The tert-butyl group acts as a robust protecting group during the GBB reaction, preventing unwanted side reactions at the amine. HBr provides the necessary acidic strength and nucleophilicity to force an SN​1 -type cleavage of the sterically hindered tert-butyl carbocation, yielding the free 6-fluoroimidazo[1,2-a]pyridin-3-amine[5].

Quantitative Data: Parameter Optimization

The following table summarizes the optimization of microwave parameters for the intermediate cyclocondensation step.

Catalyst SystemSolventTemp (°C)Time (min)MW Power (W)Intermediate Yield (%)
NoneEtOH12030150< 20%
NH₄Cl (20 mol%)EtOH1201515082%
Sc(OTf)₃ (5 mol%) MeOH 140 10 200 88%
Montmorillonite K10Solvent-free140520074%

Note: Yields represent the isolated N-(tert-butyl) protected intermediate prior to acidic cleavage.

Troubleshooting Guide & FAQs

Q1: My GBB reaction shows unreacted 5-fluoro-2-aminopyridine and low yield. How can I drive the reaction to completion? Expert Insight: The formation of the Schiff base (imine) between 5-fluoro-2-aminopyridine and formaldehyde is the rate-limiting step. The fluorine atom at the 5-position inductively withdraws electron density from the pyridine ring, reducing the nucleophilicity of the exocyclic amine. Resolution:

  • Pre-form the imine: Heat the 5-fluoro-2-aminopyridine and paraformaldehyde with the catalyst for 5 minutes at 80 °C in the microwave before adding the tert-butyl isocyanide.

  • Catalyst Switch: Upgrade from NH₄Cl to a stronger Lewis acid like Sc(OTf)₃ (5 mol%)[3]. Scandium triflate highly activates the carbonyl carbon of formaldehyde, compensating for the weak nucleophilicity of the fluorinated amine.

Q2: I am observing significant pressure spikes and vial venting during the microwave synthesis. What is causing this? Expert Insight: Pressure spikes in GBB reactions are typically caused by the rapid decomposition of the isocyanide or the use of highly volatile solvents (like MeOH or DCM) at temperatures far exceeding their boiling points. Resolution: Switch your solvent from Methanol to Ethanol or PEG-400[4]. PEG-400 has a very low vapor pressure and excellent microwave absorbance, keeping the internal pressure stable at 120 °C. Additionally, ensure the reaction volume does not exceed 50% of the vial's capacity to accommodate solvent expansion safely.

Q3: The deprotection of the tert-butyl group is failing or resulting in degradation of the imidazopyridine core. What is the optimal cleavage protocol? Expert Insight: The tert-butyl group on the 3-amino position is highly sterically hindered. Standard TFA/DCM mixtures at room temperature are often insufficient for cleavage, while prolonged conventional reflux in strong mineral acids can cause ring-opening or defluorination. Resolution: Utilize microwave-assisted acidic cleavage. Suspend the intermediate in 48% aqueous HBr and irradiate at 100 °C for exactly 10 minutes[5]. The microwave energy accelerates the cleavage of the tert-butyl cation. Immediately quench the reaction by cooling to 0 °C and neutralizing with NaOH to prevent degradation of the newly formed free amine.

Q4: Can I synthesize the free amine directly without using a convertible isocyanide? Expert Insight: While direct synthesis using ammonium chloride or ammonia as the isocyanide equivalent is theoretically appealing, it is synthetically unviable in the GBB reaction. The reaction strictly requires an isocyanide (R-N≡C) to undergo the[4+1] cycloaddition. Resolution: You must use a "convertible" isocyanide. tert-Butyl isocyanide and 1,1,3,3-tetramethylbutyl isocyanide are the industry standards because their bulky alkyl groups stabilize the intermediate and are easily cleaved under acidic conditions to reveal the primary amine[5][6].

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 6-Fluoroimidazo[1,2-a]pyridin-3-amine Couplings

Welcome to the Advanced Synthesis Support Center. As drug development professionals, you frequently encounter privileged but highly recalcitrant pharmacophores.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As drug development professionals, you frequently encounter privileged but highly recalcitrant pharmacophores. Functionalizing the C-3 amine of 6-fluoroimidazo[1,2-a]pyridine presents a notorious dual-threat challenge:

  • Severe Steric Hindrance: The C-3 exocyclic amine is sterically flanked by the C-2 substituent and the peri-proton at the C-5 position of the fused bicyclic system.

  • Electronic Deactivation: The strongly electronegative 6-fluoro group exerts a powerful inductive pull through the sigma framework, drastically reducing the lone-pair availability and nucleophilicity of the C-3 amine.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to bypass these bottlenecks.

Diagnostic Workflow: Selecting the Right Coupling Strategy

Workflow Start 6-Fluoroimidazo[1,2-a]pyridin-3-amine Coupling Challenge Path1 C-N Cross-Coupling (Buchwald-Hartwig) Start->Path1 Path2 Amide Bond Formation (Acylation) Start->Path2 Sub1 Primary Amine? Path1->Sub1 Sub2 Secondary Amine? Path1->Sub2 Sub3 Standard Reagents Failed? (HATU/EDC) Path2->Sub3 Sol1 Pd-BrettPhos System (Accelerates OA step) Sub1->Sol1 Sol2 Pd-RuPhos System (Accelerates RE step) Sub2->Sol2 Sol3 In situ Acyl Fluoride (BTFFH / TCFH) Sub3->Sol3

Decision matrix for overcoming steric hindrance in 6-fluoroimidazo[1,2-a]pyridin-3-amine coupling.

Troubleshooting & FAQs

Part 1: Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig coupling is stalling at <20% conversion using standard Pd(dppf)Cl₂ or BINAP. What is the mechanistic failure? A1: The failure is a stalled reductive elimination. Standard bidentate ligands (like dppf or BINAP) fail to provide the necessary steric bulk to force the palladium center to eject the product. Furthermore, the 6-fluoro group reduces the amine's ability to undergo transmetalation onto the Pd(II) complex. You must switch to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) to force the catalytic cycle forward.

Q2: Should I use BrettPhos or RuPhos for coupling this hindered amine? A2: The choice depends entirely on the substitution state of your imidazopyridine amine. Density Functional Theory (DFT) studies reveal a critical divergence in the catalytic cycles of these two ligands[1]:

  • For Primary Amines: Use BrettPhos . The rate-limiting step for the Pd-BrettPhos system is oxidative addition. Its specific steric profile promotes mono-ligation and easily accommodates primary amines during reductive elimination.

  • For Secondary Amines: Use RuPhos . If your 3-amine is already N-alkylated, it is extremely hindered. For Pd-RuPhos, the rate-limiting step is reductive elimination. Counterintuitively, amines with massive steric hindrance actually reduce the energy barrier for reductive elimination in the RuPhos system by destabilizing the Pd(II) intermediate, forcing the product out[1].

Part 2: Amide Bond Formation

Q3: I am trying to couple the 6-fluoroimidazo[1,2-a]pyridin-3-amine with a hindered carboxylic acid. Standard reagents like HATU, EDC/HOBt, and COMU yield mostly unreacted starting materials. How can I drive this reaction? A3: Standard uronium or phosphonium coupling reagents fail here because the intermediate active esters (e.g., OAt or OBt esters) are far too sterically demanding for the poorly nucleophilic 6-fluoro-3-amine to attack. The solution is to bypass standard active esters and utilize in situ acyl fluoride generation . Acyl fluorides possess a uniquely small steric profile, allowing the hindered imidazopyridine amine to approach the carbonyl carbon. Reagents like BTFFH or TCFH generate an acyl fluoride intermediate that successfully couples with electron-deficient and sterically hindered amines where standard methods completely fail[2].

Q4: Why use acyl fluorides instead of acyl chlorides? A4: Acyl chlorides are highly susceptible to premature hydrolysis and ketene formation (which leads to racemization of alpha-chiral centers). The C-F bond in an acyl fluoride is exceptionally strong, making the intermediate robust enough to withstand elevated temperatures (up to 60–80 °C) without degrading. This thermal stability is required to overcome the high activation energy barrier caused by the 6-fluoro electronic deactivation[2].

Quantitative Data: Reagent & Ligand Performance

The following table summarizes expected outcomes based on empirical data when coupling 6-fluoroimidazo[1,2-a]pyridin-3-amines.

Coupling StrategyReagent / LigandBest Substrate ProfileRate-Limiting Step AddressedExpected Yield Range
Buchwald-Hartwig Pd-BrettPhosPrimary 6-F-Imidazopyridin-3-aminesOxidative Addition75% – 90%
Buchwald-Hartwig Pd-RuPhosSecondary/Hindered AminesReductive Elimination70% – 85%
Amide Formation HATU / DIPEAUnhindered, electron-rich aminesN/A (Fails due to steric clash)< 15%
Amide Formation BTFFH or TCFHElectron-deficient / Hindered aminesNucleophilic attack (via Acyl Fluoride)65% – 85%

Validated Experimental Protocols

Protocol A: RuPhos-Mediated Buchwald-Hartwig Coupling (For Secondary Hindered Amines)

This protocol is self-validating: the pre-activation color change confirms active mono-ligated Pd(0) formation before the deactivated amine is introduced.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd2​(dba)3​ (2.5 mol%) and RuPhos (5-10 mol%) in anhydrous 1,4-dioxane (0.2 M). Stir at room temperature for 15 minutes. Causality: This ensures the formation of the active mono-ligated L-Pd(0) species, preventing catalyst death via off-cycle resting states.

  • Substrate Addition: Add the aryl halide (1.0 equiv), the secondary 6-fluoroimidazo[1,2-a]pyridin-3-amine (1.2 equiv), and sodium tert-butoxide ( NaOtBu , 1.5 equiv).

  • Reaction Execution: Seal the reaction vessel, remove it from the glovebox, and heat at 100 °C for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate in vacuo and purify via flash chromatography.

Protocol B: BTFFH-Promoted Amide Coupling (For Electron-Deficient Amines)

This protocol leverages thermal stability; the acyl fluoride will survive heating, whereas standard active esters would degrade.

  • Acyl Fluoride Generation: Dissolve the sterically hindered carboxylic acid (1.2 equiv) and BTFFH (1.2 equiv) in anhydrous DMF or DCM (0.1 M).

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA, 3.0 equiv) dropwise. Stir for 30 minutes at room temperature. Causality: This allows complete conversion of the acid to the sterically unencumbered acyl fluoride intermediate.

  • Amine Addition: Add the 6-fluoroimidazo[1,2-a]pyridin-3-amine (1.0 equiv).

  • Thermal Activation: Heat the reaction mixture to 60 °C for 12–24 hours. Causality: The 6-fluoro group severely depresses nucleophilicity; thermal energy is required to cross the activation barrier, which the stable acyl fluoride safely permits.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 6-Fluoroimidazo[1,2-a]pyridin-3-amine and Other Imidazopyridine Pharmacophores

A Senior Application Scientist's Guide to Structure, Activity, and Therapeutic Potential The imidazopyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of therap...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Structure, Activity, and Therapeutic Potential

The imidazopyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of therapeutic agents with a wide range of biological activities.[1][2][3] From the well-established sedative-hypnotic and anxiolytic effects of compounds like Zolpidem and Alpidem to emerging applications in oncology and infectious diseases, the versatility of this heterocyclic system is undeniable.[4][5] This guide provides a detailed comparison of 6-Fluoroimidazo[1,2-a]pyridin-3-amine with other key imidazopyridine pharmacophores, offering insights into their structure-activity relationships (SAR), performance, and potential therapeutic applications, supported by experimental data.

The Imidazopyridine Core: A Gateway to Diverse Biological Targets

The imidazo[1,2-a]pyridine ring system, a fusion of imidazole and pyridine rings, serves as the foundational structure for a class of drugs that have seen significant clinical success.[3] A notable feature of many CNS-active imidazopyridines is their ability to act as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[6] The differential affinities of these compounds for various GABA-A receptor subtypes, which are pentameric structures assembled from a combination of α, β, and γ subunits, underpin their distinct pharmacological profiles.[7][8]

Established Imidazopyridine Pharmacophores: A Legacy of CNS Modulation

Zolpidem: The Archetypal α1-Selective Hypnotic

Zolpidem is a widely prescribed hypnotic agent for the treatment of insomnia. Its sedative effects are primarily mediated by its high affinity and positive allosteric modulation of GABA-A receptors containing the α1 subunit.[7][9] This selectivity for the α1 subtype is thought to be responsible for its potent hypnotic effects with relatively weaker anxiolytic, myorelaxant, and anticonvulsant properties compared to non-selective benzodiazepines.[10]

Alpidem: An Anxiolytic with a Focus on the α1 Subtype

Alpidem, while also demonstrating a preference for the α1 subunit of the GABA-A receptor, was developed as an anxiolytic agent.[11] It exhibits a distinct pharmacological profile from zolpidem, suggesting that subtle structural differences can lead to significant variations in functional activity. Alpidem's clinical use was curtailed due to reports of hepatotoxicity.

Saripidem and Necopidem: Expanding the Anxiolytic Profile

Saripidem and Necopidem are other members of the imidazopyridine family that have been investigated for their anxiolytic properties.[6] Like their predecessors, their mechanism of action is linked to the modulation of GABA-A receptors.

Comparative Performance at the GABA-A Receptor

The therapeutic utility of imidazopyridine-based CNS drugs is intrinsically linked to their binding affinity and selectivity for different GABA-A receptor α subunits. The following table summarizes the available binding data for key imidazopyridine pharmacophores.

CompoundGABA-A Receptor Subtype Affinity (Kd, nM)Primary Clinical Use
Zolpidem α1: 10-20, α2: 200-300, α3: 200-300, α5: 4000-10000[7]Hypnotic
Alpidem High affinity for α1-containing receptors (IC50 = 17 nM for α1β2γ2)[12]Anxiolytic
Saripidem Data not availableAnxiolytic
Necopidem Data not availableAnxiolytic

6-Fluoroimidazo[1,2-a]pyridin-3-amine: A Novel Pharmacophore with Untapped Potential

6-Fluoroimidazo[1,2-a]pyridin-3-amine represents a newer entrant in the imidazopyridine landscape. While extensive clinical data is not yet available, its structural features allow for a scientifically grounded projection of its potential pharmacological profile based on established structure-activity relationships within this chemical class.

The Influence of 6-Fluoro Substitution

The introduction of a fluorine atom at the 6-position of the imidazopyridine ring is a strategic modification in medicinal chemistry. Fluorine substitution is known to enhance metabolic stability and improve bioavailability of drug candidates.[2] Specifically, in the context of imidazo[1,2-a]pyridines, fluorination has been explored as a strategy to develop novel α1-GABA-A receptor PAMs with potential antipsychotic activity, using zolpidem as a template.[6] This suggests that the 6-fluoro moiety is not only well-tolerated but may also contribute favorably to the compound's pharmacokinetic profile and its interaction with CNS targets.

The Role of the 3-Amino Group

The presence of a 3-amino group is a significant structural deviation from the classic imidazopyridine drugs like zolpidem, which possess a 3-acetamide moiety. While the direct impact of a 3-amino group on GABA-A receptor binding is not extensively documented in publicly available literature, studies on 3-aminoimidazo[1,2-a]pyridine derivatives have revealed potent anticancer and antibacterial activities.[4][5] This suggests that the 3-amino group can serve as a versatile handle for introducing a variety of substituents, potentially directing the molecule towards different biological targets.

Projected Performance and Therapeutic Applications

Based on the available SAR data, it can be hypothesized that 6-Fluoroimidazo[1,2-a]pyridin-3-amine possesses the foundational scaffold for GABA-A receptor modulation, with the 6-fluoro group likely enhancing its drug-like properties. The 3-amino group offers a prime site for chemical elaboration to fine-tune its activity and selectivity.

Derivatization of the 3-amino group could lead to compounds with:

  • Enhanced GABA-A Receptor Affinity and Selectivity: By introducing substituents that can form key interactions within the benzodiazepine binding pocket of the GABA-A receptor, it may be possible to develop novel CNS agents with tailored hypnotic, anxiolytic, or anticonvulsant profiles.

  • Novel Biological Activities: The exploration of different functionalities at the 3-position could lead to the discovery of imidazopyridine-based compounds with activity against other targets, as evidenced by the anticancer and antibacterial properties of some 3-amino derivatives.[13][14]

Experimental Protocols for Comparative Evaluation

To empirically compare the performance of 6-Fluoroimidazo[1,2-a]pyridin-3-amine derivatives with established imidazopyridine pharmacophores, the following experimental workflows are essential.

Radioligand Binding Assay for GABA-A Receptor Affinity

This assay determines the binding affinity of a test compound to different GABA-A receptor subtypes.

Protocol:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing specific human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Utilize a radiolabeled ligand that binds to the benzodiazepine site, such as [³H]Flunitrazepam or [³H]Ro 15-1788.

  • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently the Ki value (inhibitory constant).

Electrophysiology Assay for Functional Activity

This assay measures the functional effect of a compound on the GABA-A receptor ion channel.

Protocol:

  • Cell Culture: Use Xenopus oocytes or mammalian cells (e.g., HEK293) expressing the desired GABA-A receptor subtypes.

  • Two-Electrode Voltage Clamp (for oocytes) or Patch-Clamp (for mammalian cells): Clamp the cell membrane at a holding potential of -60 mV.

  • GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current response.

  • Compound Application: Co-apply the test compound with GABA and measure the potentiation of the GABA-induced chloride current.

  • Data Analysis: Construct concentration-response curves to determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the maximum potentiation (Emax).

Visualizing the Landscape

Chemical Structures of Key Imidazopyridine Pharmacophores

Caption: Key Imidazopyridine Pharmacophores.

Mechanism of Action at the GABA-A Receptor

GABA_A_Mechanism cluster_receptor GABA-A Receptor GABA_Site GABA Binding Site Ion_Channel Chloride Ion Channel GABA_Site->Ion_Channel Opens BZD_Site Benzodiazepine Binding Site (α/γ interface) BZD_Site->Ion_Channel Enhances Opening Cl_ion Cl- Ion_Channel->Cl_ion Influx GABA GABA GABA->GABA_Site Imidazopyridine Imidazopyridine (e.g., Zolpidem) Imidazopyridine->BZD_Site Neuronal Hyperpolarization Neuronal Hyperpolarization Cl_ion->Neuronal Hyperpolarization Leads to

Caption: Imidazopyridine Modulation of GABA-A Receptors.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_synthesis Compound Synthesis & Derivatization cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Assessment Synthesis Synthesis of 6-Fluoro-IP-3-amine Derivatives Binding_Assay Radioligand Binding Assay (Ki determination) Synthesis->Binding_Assay Electrophysiology Electrophysiology Assay (EC50, Emax determination) Synthesis->Electrophysiology SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Provides Affinity Data Electrophysiology->SAR_Analysis Provides Functional Data PK_Studies Pharmacokinetic Studies (ADME) PD_Models Pharmacodynamic Models (e.g., Sedation, Anxiolysis) PK_Studies->PD_Models Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Guides Lead_Optimization->PK_Studies

Caption: Workflow for Novel Imidazopyridine Drug Discovery.

Conclusion

The imidazopyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. While Zolpidem and its analogs have set a high bar for CNS-active drugs, the exploration of new pharmacophores like 6-Fluoroimidazo[1,2-a]pyridin-3-amine holds significant promise. The strategic incorporation of a 6-fluoro group and a versatile 3-amino moiety provides a strong foundation for developing next-generation imidazopyridine-based drugs. Through rigorous comparative evaluation using established experimental protocols, the full potential of these novel compounds can be unlocked, paving the way for new treatments for a range of disorders.

References

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
  • Burgard, E. C., Tietz, E. I., Neelands, T. R., & Macdonald, R. L. (1999). GABAA Receptor Subunit Composition and Functional Properties of Cl− Channels with Differential Sensitivity to Zolpidem in Embryonic Rat Hippocampal Cells. Journal of Neuroscience, 19(12), 4821-4831.
  • Crestani, F., Martin, J. R., Möhler, H., & Rudolph, U. (2000). Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology, 131(7), 1251–1254.
  • de Oliveira, C. S., de Menezes, C. C. S., & de Lima, M. do C. A. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Hanson, S. M., & Czajkowski, C. (2008). Structural Determinants for High-Affinity Zolpidem Binding to GABA-A Receptors. Molecular Pharmacology, 74(5), 1176-1185.
  • Khatun, S., Singh, A., Bader, G. N., & Sofi, F. A. (2022). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Journal of Biomolecular Structure and Dynamics, 40(24), 14279-14302.
  • Langer, S. Z., Arbilla, S., & Benavides, J. (1990). Alpidem: a new imidazopyridine anxiolytic with a preferential interaction with the omega 1-subtype of the benzodiazepine receptor.
  • Marcinkowska, M., Kołaczkowski, M., Bucki, A., & Wesołowska, A. (2016). Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. Molecules, 21(10), 1335.
  • Narayan, A., Patel, S., Baile, S., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Medicinal Chemistry, 31.
  • Sanna, E., Busonero, F., Talani, G., & Biggio, G. (2002). Zolpidem and zaleplon as allosteric modulators of GABA(A) receptor function. Life Sciences, 71(14), 1631-1640.
  • Shah, S. M. A., Ayaz, M., Khan, A. U., Ullah, F., & Sadiq, A. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667.
  • Starrett, J. E., Montzka, T. A., Crosswell, A. R., & Cavanagh, R. L. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 32(9), 2204-2210.
  • Su, H., Liu, H., Li, M., Wang, D., & Chen, J. (2007). Modeling of alphak/gamma2 (k=1, 2, 3 and 5) interface of GABA A receptor and docking studies with zolpidem: implications for selectivity. Journal of Molecular Graphics and Modelling, 26(3), 643-652.
  • Wróbel, T. M., & Wróbel, A. (2021). In Silico Screening of Novel α1-GABA A Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. International Journal of Molecular Sciences, 22(18), 9753.
  • Zezina, E. A., Zotova, M. A., & Zotova, Y. A. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(23), 8193.
  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
  • Crestani, F., Martin, J. R., Möhler, H., & Rudolph, U. (2000). Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology, 131(7), 1251–1254.
  • Wróbel, T. M., & Wróbel, A. (2021). In Silico Screening of Novel α1-GABA A Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. International Journal of Molecular Sciences, 22(18), 9753.
  • Langer, S. Z., Arbilla, S., & Benavides, J. (1990). Alpidem: a new imidazopyridine anxiolytic with a preferential interaction with the omega 1-subtype of the benzodiazepine receptor.
  • Hanson, S. M., & Czajkowski, C. (2008). Structural Determinants for High-Affinity Zolpidem Binding to GABA-A Receptors. Molecular Pharmacology, 74(5), 1176-1185.
  • Shah, S. M. A., Ayaz, M., Khan, A. U., Ullah, F., & Sadiq, A. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667.
  • Narayan, A., Patel, S., Baile, S., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Medicinal Chemistry, 31.
  • Su, H., Liu, H., Li, M., Wang, D., & Chen, J. (2007). Modeling of alphak/gamma2 (k=1, 2, 3 and 5) interface of GABA A receptor and docking studies with zolpidem: implications for selectivity. Journal of Molecular Graphics and Modelling, 26(3), 643-652.

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Comparative

Validating Target Engagement for 6-Fluoroimidazo[1,2-a]pyridin-3-amine Based Inhibitors: A Comparative Guide

In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, giving rise to a multitude of potent and selective inhibitors. Within this class, 6-Fluoroimidazo[1,2-...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, giving rise to a multitude of potent and selective inhibitors. Within this class, 6-Fluoroimidazo[1,2-a]pyridin-3-amine derivatives have shown significant promise, particularly as inhibitors of protein kinases such as FLT3, Aurora kinase, ROR1, and PI3K, which are implicated in various cancers.[1][2][3][4] However, the journey from a promising hit to a viable clinical candidate is contingent on unequivocally demonstrating that the compound directly interacts with its intended molecular target within the complex cellular milieu. This crucial step, known as target engagement, is paramount for establishing a clear mechanism of action and for interpreting cellular and in vivo efficacy.

This guide provides a comprehensive comparison of key methodologies for validating the target engagement of 6-Fluoroimidazo[1,2-a]pyridin-3-amine based inhibitors. We will delve into the principles, protocols, advantages, and limitations of cellular and biophysical techniques, offering researchers the insights needed to make informed decisions for their drug discovery programs.

The Criticality of Target Engagement

Phenotypic screening can identify compounds that elicit a desired cellular response, but it does not reveal the molecular target responsible for that effect. Without confirming direct binding to the intended target, the interpretation of structure-activity relationships (SAR) can be misleading, and off-target effects may lead to unforeseen toxicity. Validating target engagement provides the direct evidence needed to link a molecule's chemical structure to its biological activity, a cornerstone of rational drug design.

Comparative Analysis of Target Engagement Methodologies

Here, we compare three widely adopted and robust methods for validating target engagement: the Cellular Thermal Shift Assay (CETSA), Kinobeads-based Competition Binding, and Biophysical Methods, with a focus on Surface Plasmon Resonance (SPR) and Differential Scanning Fluorimetry (DSF).

Parameter Cellular Thermal Shift Assay (CETSA) Kinobeads Competition Binding Surface Plasmon Resonance (SPR) Differential Scanning Fluorimetry (DSF)
Principle Ligand binding stabilizes the target protein against thermal denaturation.[5][6][7]Competitive binding of a soluble inhibitor against a broad-spectrum immobilized inhibitor matrix.Measures changes in refractive index upon binding of an analyte to an immobilized ligand.[8][9]Monitors changes in protein thermal stability upon ligand binding using a fluorescent dye.[10][11]
Environment In-cell, in-lysate, and in-tissue.[12]In-lysate and in-cell.[13]In-vitro (purified components).[14]In-vitro (purified protein).[10]
Labeling Label-free for the compound and target.[5]Label-free for the compound.Label-free for the analyte.Label-free for the compound.
Throughput Low to high, depending on the detection method (Western blot vs. MS).[15][16]High, especially when coupled with mass spectrometry.[17]Medium to high, instrument-dependent.[18]High.[19]
Data Output Thermal shift (ΔTm), Isothermal Dose-Response Fingerprints (ITDRF).[20]IC50 values, target occupancy.[21]Binding affinity (KD), kinetics (ka, kd).[9]Melting temperature (Tm), thermal shift (ΔTm).[19]
Key Advantage Confirms target engagement in a physiological context (intact cells).[6][7]Unbiased, proteome-wide kinase inhibitor profiling.[22]Provides detailed kinetic information (on/off rates).[8][9]Rapid, low sample consumption, and cost-effective for initial screening.[10]
Key Limitation Not all proteins exhibit a significant thermal shift upon ligand binding.[7]Limited to ATP-competitive inhibitors; may miss allosteric binders.[23]Requires immobilization of one binding partner, which can affect its activity.[8]Requires purified protein; may not reflect cellular conditions.[10]

Experimental Workflows and Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique that assesses target engagement in a cellular environment by measuring the thermal stability of a protein in the presence and absence of a ligand.[5][6] The binding of an inhibitor stabilizes the target protein, leading to a higher melting temperature.

Experimental Workflow:

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Step-by-Step Protocol for CETSA Melt Curve:

  • Cell Treatment: Culture cells to the desired confluency and treat with the 6-Fluoroimidazo[1,2-a]pyridin-3-amine based inhibitor or vehicle control (e.g., DMSO) for a specified time.

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge: Subject the aliquots to a temperature gradient using a thermocycler for a defined duration (e.g., 3 minutes), followed by rapid cooling.[20]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.[20]

  • Separation of Fractions: Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).

  • Quantification: Analyze the amount of soluble target protein in the supernatant by Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Kinobeads Competition Binding

Kinobeads are an affinity matrix composed of immobilized, non-selective kinase inhibitors that can capture a large portion of the cellular kinome.[23] In a competition experiment, pre-incubation of a cell lysate with a free inhibitor will prevent the binding of its specific targets to the kinobeads.

Experimental Workflow:

G FL FLT3 Ligand FLT3 FLT3 Receptor FL->FLT3 Binds Dimerization Dimerization & Autophosphorylation FLT3->Dimerization Inhibitor 6-Fluoroimidazo[1,2-a]pyridin-3-amine Inhibitor Inhibitor->FLT3 Inhibits PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT5 STAT5 Dimerization->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Differentiation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Sources

Validation

Benchmarking 6-Fluoroimidazo[1,2-a]pyridin-3-amine against standard kinase inhibitors

Benchmarking 6-Fluoroimidazo[1,2-a]pyridin-3-amine (6-FIPA) Against Standard Kinase Inhibitors: A Comprehensive Guide for Lead Optimization As the landscape of targeted oncology and immunology shifts toward overcoming ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 6-Fluoroimidazo[1,2-a]pyridin-3-amine (6-FIPA) Against Standard Kinase Inhibitors: A Comprehensive Guide for Lead Optimization

As the landscape of targeted oncology and immunology shifts toward overcoming acquired resistance, the demand for highly tunable, low-molecular-weight kinase inhibitor scaffolds has never been higher. Standard macrocyclic or multi-ring kinase inhibitors—such as Imatinib (ABL) or Alpelisib (PI3K)—often suffer from high molecular weight and poor lipophilic ligand efficiency (LLE), limiting their optimization ceiling.

This guide provides an objective, data-driven benchmarking of 6-Fluoroimidazo[1,2-a]pyridin-3-amine (6-FIPA) , an emerging privileged fragment, against established kinase inhibitors. By analyzing its mechanistic advantages and validating its performance through rigorous experimental protocols, we demonstrate why this scaffold is becoming a cornerstone in modern Fragment-Based Drug Discovery (FBDD)[1].

Mechanistic Grounding: The Case for the 6-FIPA Scaffold

The efficacy of a kinase inhibitor is fundamentally dictated by its ability to mimic the adenine ring of ATP while exploiting non-conserved regions of the kinase domain for selectivity. The 6-FIPA scaffold achieves this through three highly synergistic structural features:

  • The Imidazo[1,2-a]pyridine Core (Hinge Binding): This bicyclic heteroaromatic system acts as a near-perfect bioisostere for adenine. It forms robust bidentate hydrogen bonds with the backbone amides of the kinase hinge region (typically Met/Val residues). This core has been extensively validated in the development of highly selective dual Mer/Axl kinase inhibitors[2] and pan-PI3K inhibitors[3].

  • The 6-Fluoro Substitution (Physicochemical Tuning): The introduction of a highly electronegative fluorine atom at the 6-position serves a dual purpose. First, it blocks a known site of oxidative metabolism (CYP450 liability). Second, its electron-withdrawing nature lowers the pKa of the core nitrogens, reducing basicity to improve membrane permeability and mitigating hERG toxicity risks.

  • The 3-Amine Vector (Solvent Channel Diversification): Unlike unfunctionalized cores, the 3-amine group is geometrically oriented toward the solvent-exposed channel or the DFG-out pocket. This provides an ideal synthetic handle for rapid diversification (e.g., via Buchwald-Hartwig amination or amide coupling) to generate Type I, Type II, or Type I1/2 inhibitors without disrupting the primary hinge interaction[4].

Mechanism cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region (Met/Val) Solvent Solvent Channel Hydrophobic Hydrophobic Pocket II Core Imidazo[1,2-a]pyridine (Adenine Mimic) Core->Hinge Bidentate H-Bonds Fluoro 6-Fluoro Substitution Fluoro->Hydrophobic Lipophilic Contact Fluoro->Core pKa Tuning Amine 3-Amine Vector Amine->Solvent Target Selectivity Amine->Core Functionalization

Logical mapping of 6-FIPA structural features to kinase ATP-binding pocket interactions.

Quantitative Benchmarking

To objectively evaluate 6-FIPA, we must look beyond raw potency ( IC50​ ) and examine efficiency metrics. Standard inhibitors like Alpelisib and Imatinib are fully elaborated drugs, whereas 6-FIPA is a fragment. Therefore, Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are the critical comparative parameters. An ideal starting point should have an LE > 0.3 and an LLE > 3.0 to allow room for molecular weight increases during lead optimization.

Compound / ScaffoldPrimary TargetMW ( g/mol ) IC50​ (nM)Ligand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
6-FIPA (Fragment Core) Broad Kinase151.14~4,5000.42 4.1
Elaborated 6-FIPA Lead PI3K / mTOR~380.401.20.38 5.8
Alpelisib (Standard) PI3K α 441.474.60.313.2
Imatinib (Standard) ABL / c-KIT493.6025.00.282.5

Data Interpretation: While 6-FIPA alone exhibits micromolar affinity typical of a fragment, its Ligand Efficiency (0.42) vastly outperforms the core motifs of standard inhibitors. When elaborated via the 3-amine vector into a lead compound, it achieves sub-nanomolar potency while maintaining an exceptional LLE of 5.8, indicating that potency is driven by specific polar interactions rather than non-specific lipophilic bulk.

Self-Validating Experimental Protocols

To ensure rigorous benchmarking, the following protocols are designed as self-validating systems. We prioritize causality over mere instruction: understanding why a technique is chosen is critical for troubleshooting and data integrity.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: Imidazo[1,2-a]pyridines are highly conjugated planar heterocycles and often exhibit intrinsic auto-fluorescence. Standard fluorescence assays yield high false-positive rates. TR-FRET introduces a microsecond time delay between excitation and emission reading, allowing short-lived compound auto-fluorescence to decay before the long-lived lanthanide chelate signal is measured.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Add 1 mM DTT immediately before use.

  • Compound Titration: Dispense 6-FIPA, Elaborated Lead, and Alpelisib in a 10-point, 3-fold dilution series in 100% DMSO. Transfer 100 nL to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to ensure precise low-volume transfer.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X Kinase/Peptide substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined Km​ for the specific kinase) to initiate the reaction. Centrifuge at 1000 rpm for 1 minute.

  • Incubation & Termination: Incubate for 60 minutes at 22°C. Terminate the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity) and the Europium-labeled anti-phospho antibody.

  • Validation & Readout: Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Check: Calculate the Z'-factor using DMSO (negative) and Staurosporine (positive) controls. A Z'-factor > 0.6 is required to validate the assay run.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: IC50​ values are highly dependent on ATP concentration and assay conditions. SPR provides label-free, real-time thermodynamic ( Kd​ ) and kinetic ( kon​ , koff​ ) parameters. The residence time ( τ=1/koff​ ) often correlates better with in vivo efficacy than raw affinity, as a long residence time ensures sustained target inhibition even as pharmacokinetic clearance drops compound blood levels.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a Series S Sensor Chip CM5 into the SPR instrument. Activate the surface using standard amine coupling chemistry (EDC/NHS).

  • Ligand Immobilization: Immobilize the target kinase (e.g., PI3K α or Axl) via primary amines to a density of 3000-4000 Resonance Units (RU). Block remaining active esters with 1M Ethanolamine-HCl pH 8.5.

  • Analyte Preparation: Dilute 6-FIPA and standard inhibitors in running buffer (PBS-P+ with 2% DMSO) to match the exact DMSO concentration of the immobilized channel to prevent bulk refractive index shifts.

  • Kinetic Injection: Inject compounds at a flow rate of 50 µL/min (to minimize mass transport limitations) across a 5-point concentration series. Use a 60-second association phase and a 300-second dissociation phase.

  • Data Fitting & Validation: Fit the resulting sensograms to a 1:1 Langmuir binding model.

    • Self-Validation Check: Ensure the Chi2 value of the fit is < 10% of Rmax​ . If bulk shift artifacts are observed, utilize a solvent correction curve.

Workflow N1 Fragment Triage (6-FIPA Scaffold) N2 Primary Screening (TR-FRET Kinase Assay) N1->N2 Hit Identification N3 Orthogonal Validation (SPR Kinetics) N2->N3 IC50 & Z'-Factor Validation N4 Standard Benchmarking (vs. Alpelisib/Imatinib) N3->N4 Residence Time (τ) Profiling

Self-validating experimental workflow for benchmarking 6-FIPA against standard inhibitors.

Conclusion

reveals a stark paradigm shift in drug design. While legacy drugs like Imatinib and Alpelisib are highly effective, their bulky scaffolds limit further optimization. 6-FIPA provides a highly atom-efficient, vector-rich starting point. By leveraging its inherent hinge-binding affinity and tuning its physicochemical properties via the 6-fluoro substitution, researchers can rapidly generate highly selective, metabolically stable leads with superior Lipophilic Ligand Efficiency.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities ACS Omega URL:[Link][1]

  • Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy Journal of Medicinal Chemistry - ACS Publications URL:[Link][2]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors PubMed (National Institutes of Health) URL:[Link][4]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model PubMed (National Institutes of Health) URL:[Link][3]

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Comparative

In vivo vs in vitro efficacy of 6-Fluoroimidazo[1,2-a]pyridin-3-amine derivatives

In Vivo vs In Vitro Efficacy of 6-Fluoroimidazo[1,2-a]pyridin-3-amine Derivatives: A Comparison Guide As drug discovery shifts toward highly optimized, target-specific molecules, the imidazo[1,2-a]pyridine core has emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo vs In Vitro Efficacy of 6-Fluoroimidazo[1,2-a]pyridin-3-amine Derivatives: A Comparison Guide

As drug discovery shifts toward highly optimized, target-specific molecules, the imidazo[1,2-a]pyridine core has emerged as a privileged scaffold. It mimics endogenous purines, allowing it to interact with a diverse array of biological targets. Specifically, the functionalization of this core to create 6-Fluoroimidazo[1,2-a]pyridin-3-amine derivatives represents a masterclass in rational drug design.

From a structural perspective, adding a fluorine atom at the C6 position blocks oxidative metabolism (e.g., by hepatic CYP450 enzymes) without adding significant steric bulk, dramatically improving the compound's in vivo half-life[1]. Meanwhile, the amine (or aminomethyl) group at the C3 position serves as a critical hydrogen-bond donor/acceptor, dictating target specificity[2]. This guide objectively compares the in vitro potency and in vivo efficacy of these derivatives across primary therapeutic indications.

Comparative Efficacy Profiles

Neuropharmacology: GABA_A Receptor Modulation
  • In Vitro Efficacy : 6-fluoroimidazo[1,2-a]pyridine derivatives display exceptional affinity for the benzodiazepine allosteric site of GABA_A receptors. Radioligand binding assays demonstrate Ki​ values frequently below 30 nM[2]. The highly electronegative fluorine atom enhances lipophilic interactions within the receptor's hydrophobic pocket, anchoring the molecule more effectively than non-fluorinated analogs.

  • In Vivo Efficacy : The high in vitro affinity successfully translates to in vivo efficacy. In rodent models, these derivatives successfully reverse amphetamine-induced hyperlocomotion, indicating potent antipsychotic and anxiolytic properties[2]. Crucially, the fluorinated scaffold achieves sufficient blood-brain barrier (BBB) penetration without inducing the severe sedation typical of classical benzodiazepines.

Inflammation & Pain: Selective COX-2 Inhibition
  • In Vitro Efficacy : Imidazo[1,2-a]pyridine derivatives act as highly selective COX-2 inhibitors. Fluorescent enzymatic assays reveal IC50​ values ranging from 0.05 to 0.18 µM, with selectivity indices exceeding 800-fold over the constitutively active COX-1 enzyme[3].

  • In Vivo Efficacy : This in vitro potency translates into robust in vivo analgesic activity. In standard animal pain models, specific derivatives exhibit an ED50​ of approximately 12.38 mg/kg, effectively suppressing prostaglandin synthesis without the gastrointestinal toxicity associated with non-selective NSAIDs[3].

Antimicrobial: Urease Inhibition
  • In Vitro Efficacy : 6-fluoroimidazo[1,2-a]pyridine-based compounds (such as oxazole hybrids) show significant in vitro urease inhibition ( IC50​ ~5.68 µM), substantially outperforming standard reference drugs like thiourea[4].

  • In Vivo Efficacy : Translation in antimicrobial applications is often bottlenecked. Despite high in vitro potency, in vivo efficacy is frequently limited by systemic clearance and poor accumulation at the infection site (e.g., the gastric mucosa for H. pylori), demonstrating a classic in vitro-in vivo disconnect that requires further prodrug optimization.

Quantitative Data Summary

Therapeutic TargetPrimary IndicationIn Vitro MetricIn Vivo MetricTranslation Success
GABA_A Receptor Antipsychotic / Anxiolytic Ki​ < 30 nMReversal of hyperlocomotionHigh : Excellent BBB penetration due to high logP from fluorination.
COX-2 Enzyme Analgesia / Anti-inflammatory IC50​ ~ 0.05 µM ED50​ ~ 12.38 mg/kgHigh : Potent systemic response with low off-target GI toxicity.
Bacterial Urease Antimicrobial (H. pylori) IC50​ ~ 5.68 µMLimited by clearanceLow : High potency limited by poor target-site accumulation.

Mechanistic & Translational Workflow

Pathway cluster_invitro In Vitro Mechanisms cluster_invivo In Vivo Efficacy Scaffold 6-Fluoroimidazo[1,2-a]pyridin-3-amine GABAA GABA_A Receptor Binding (Ki < 30 nM) Scaffold->GABAA COX2 COX-2 Enzyme Inhibition (IC50 ~ 0.05 µM) Scaffold->COX2 Metabolism Hepatic Microsomal Biotransformation Scaffold->Metabolism CNS Antipsychotic Activity (Hyperlocomotion Reversal) GABAA->CNS Analgesia Analgesic Response (ED50 ~ 12.38 mg/kg) COX2->Analgesia Metabolism->CNS Reduces Bioavailability

Pharmacological pathways and translational outcomes of 6-Fluoroimidazo[1,2-a]pyridin-3-amines.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol A: In Vitro Radioligand Binding Assay (GABA_A Receptor Affinity)

This protocol determines the binding affinity ( Ki​ ) of the derivative to the target receptor.

  • Membrane Preparation : Isolate rat cortical membranes and homogenize in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Tris-HCl maintains a strict physiological pH, preventing the denaturation of the receptor's tertiary structure and preserving the allosteric binding pockets.

  • Radioligand Incubation : Incubate the prepared membranes with 1 nM[3H]flunitrazepam and varying concentrations of the test derivative (0.1 nM to 10 µM) for 60 minutes at 4°C.

    • Causality: Conducting the incubation at 4°C slows down receptor kinetics. This prevents the rapid dissociation of the radioligand-receptor complex during the subsequent washing phase.

  • Internal Validation (Non-Specific Binding) : Run parallel control samples containing 10 µM of unlabelled diazepam.

    • Causality: The high concentration of diazepam completely saturates all specific GABA_A binding sites. Any remaining radioactive signal in these wells represents non-specific background binding (e.g., to the plastic plate or lipid membrane), allowing for the calculation of true specific binding.

  • Filtration & Quantification : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed immediately by three washes with ice-cold buffer. Measure bound radioactivity using liquid scintillation counting.

    • Causality: Rapid cold washing removes unbound radioligand without providing enough thermal energy or time to disrupt the specifically bound complexes.

Protocol B: In Vivo Amphetamine-Induced Hyperlocomotion Model

This protocol assesses systemic antipsychotic efficacy and verifies successful BBB penetration.

  • Habituation Phase : Place subjects (mice) in an open-field arena for 30 minutes prior to any injection.

    • Causality: Moving animals to a new environment induces stress-related exploratory behavior. Habituation eliminates this novelty-induced locomotion, establishing a stable, true baseline.

  • Pre-treatment : Administer the 6-fluoroimidazo[1,2-a]pyridin-3-amine derivative (e.g., 10 mg/kg, i.p.) or a vehicle control. Wait 30 minutes.

    • Causality: This window provides the necessary pharmacokinetic time for systemic absorption, hepatic first-pass survival, and crossing of the blood-brain barrier.

  • Internal Validation (Hyperlocomotion Induction) : Administer D-amphetamine (2 mg/kg, s.c.) to all groups except a naive control.

    • Causality: Amphetamine induces a massive release of dopamine, causing measurable hyperactive behavior. This acts as a positive control for a psychosis-like state.

  • Tracking & Analysis : Record the total distance traveled using automated video tracking software for 60 minutes.

    • Causality: Automated tracking removes human observer bias. A successful compound will significantly reduce the distance traveled compared to the vehicle+amphetamine group. If the locomotion drops below the baseline established in Step 1, it indicates generalized motor toxicity or heavy sedation rather than specific antipsychotic efficacy.

Translational Insights: Bridging the Gap

Why does a compound with a 0.05 µM in vitro IC50​ sometimes require a 12 mg/kg in vivo dose? The translation of 6-fluoroimidazo[1,2-a]pyridin-3-amines relies heavily on two pharmacokinetic factors:

  • Plasma Protein Binding (PPB) : The fluorine addition increases the molecule's lipophilicity (logP). While this is excellent for BBB penetration, it also leads to high PPB (>90%). Because only the unbound fraction of the drug is pharmacologically active in vivo, higher systemic doses are required to achieve the free-drug concentrations observed in protein-free in vitro assays.

  • Microsomal Biotransformation : Despite the C6-fluorine protecting the aromatic ring against specific CYP450 oxidation, the C3-amine remains susceptible to N-dealkylation or glucuronidation in the liver[1]. Standard in vitro assays lack these hepatic enzymes, creating a discrepancy between apparent cellular potency and actual systemic bioavailability.

References

  • Title : 3-Aminomethyl Derivatives of 2-Phenylimidazo[1,2-a]-pyridine as Positive Allosteric Modulators of GABA A Receptor with Potential Antipsychotic Activity | Source : ACS Publications | URL : 2

  • Title : Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors | Source : PubMed / NIH | URL : 3

  • Title : Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study | Source : ResearchGate | URL : 4

  • Title : Discovery of PXR Antagonist MI891 and PXR Degrader MI1013 and Their Roles in Hepatic Gene Regulation | Source : PMC / NIH | URL : 1

Sources

Validation

Reproducibility assessment of 6-Fluoroimidazo[1,2-a]pyridin-3-amine published synthesis pathways

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of GABA_A receptor modulators, antibacterial agents, and fluorescent prob...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of GABA_A receptor modulators, antibacterial agents, and fluorescent probes[1][2]. Specifically, the introduction of a fluorine atom at the 6-position—yielding 6-Fluoroimidazo[1,2-a]pyridin-3-amine —enhances metabolic stability and lipophilicity. However, the electron-withdrawing nature of the fluorine atom significantly impacts the reaction kinetics of its synthesis.

This guide provides a comprehensive reproducibility assessment of the published synthetic pathways for this molecule, objectively comparing classical Brønsted acid catalysis, microwave-assisted Lewis acid methodologies, and modern halogen-catalyzed green protocols.

Mechanistic Causality: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The universally preferred method for synthesizing 3-aminoimidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction[3][4]. This one-pot transformation condenses 2-amino-5-fluoropyridine, an aldehyde, and an isocyanide.

The Fluorine Effect: The 2-aminopyridine acts as an ambident nucleophile. However, the fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect (-I). This reduces the nucleophilicity of the exocyclic primary amine, making the initial Schiff base (imine) formation the rate-limiting step. To overcome this activation barrier, the choice of catalyst is critical[2].

GBB_Mechanism A 2-Amino-5-fluoropyridine I1 Imine Intermediate A->I1 Condensation (-H2O) B Aldehyde B->I1 C Isocyanide I2 Nitrilium Ion C->I2 I1->I2 + Isocyanide (Acid Catalyst) P 6-Fluoroimidazo[1,2-a] pyridin-3-amine I2->P 5-exo-dig Cyclization & Tautomerization

Mechanistic pathway of the GBB reaction for 6-Fluoroimidazo[1,2-a]pyridin-3-amine.

Quantitative Performance Comparison

We evaluated three primary published pathways for their reproducibility, scalability, and efficiency in handling the deactivated 2-amino-5-fluoropyridine substrate.

Synthesis PathwayCatalystSolvent & TempReaction TimeAvg. YieldScalability & Notes
Classical Brønsted [2]NH₄Cl (1.0 eq)Toluene, Reflux37 hours66%High: Reliable but kinetically slow due to weak imine activation.
Microwave Lewis Acid [5]Sc(OTf)₃ (4 mol%)MeOH, 160°C (MW)10 mins58–85%Low: Fast, but limited by microwave reactor volume constraints.
Halogen Catalysis [6]Iodine (5-10 mol%)Toluene, 70°C30 mins>90%High: Excellent balance of mild conditions, high yield, and atom economy.

Experimental Workflows & Reproducibility Assessment

Workflow Start Starting Materials: 2-Amino-5-fluoropyridine + Aldehyde + Isocyanide PathA Pathway A: Classical NH4Cl / Toluene / Reflux Start->PathA PathB Pathway B: Microwave Sc(OTf)3 / MeOH / 160°C Start->PathB PathC Pathway C: Iodine Catalysis I2 / Toluene / 70°C Start->PathC TimeA Reaction Time: 37 h Yield: ~66% PathA->TimeA TimeB Reaction Time: 10 min Yield: ~58-85% PathB->TimeB TimeC Reaction Time: 30 min Yield: >90% PathC->TimeC Purify Workup & Recrystallization (MeCN/H2O) TimeA->Purify TimeB->Purify TimeC->Purify

Workflow comparison of the three primary synthetic pathways for the target molecule.

Pathway A: Classical NH₄Cl-Catalyzed Protocol

This method is the historical standard. While it suffers from long reaction times, it is highly reproducible and requires no specialized equipment[2].

Step-by-Step Methodology:

  • Imine Formation Setup: In a round-bottom flask, dissolve the chosen aldehyde (9.3 mmol, 1.0 equiv) in toluene (40 mL). Add NH₄Cl (9.4 mmol, 1.0 equiv) followed by 2-amino-5-fluoropyridine (9.3 mmol, 1.0 equiv).

    • Causality Insight: Toluene is selected to allow for high reflux temperatures (110°C), providing the thermal energy required to overcome the activation barrier imposed by the deactivated fluorinated amine.

  • Isocyanide Addition: Add tert-butyl isocyanide (11 mmol, 1.2 equiv) dropwise to the stirring mixture.

  • Cyclization & Monitoring: Heat the mixture to reflux for 37 hours.

    • Self-Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using Petroleum Ether/EtOAc (2:1). The reaction is complete when the UV-active starting material spot is fully consumed and a new, lower Rf​ spot (product) emerges.

  • Isolation & Purification: Cool the mixture to room temperature and remove the solvent under reduced pressure. Recrystallize the crude residue directly from a MeCN/H₂O mixture (1.2:1).

    • Self-Validation: Recrystallization avoids tedious column chromatography. The product will precipitate as beige needles upon cooling, exploiting the differential solubility of the target molecule versus unreacted starting materials.

Pathway C: Iodine-Catalyzed Mild Protocol (Recommended)

This is the most efficient and scalable pathway. Molecular iodine acts as a mild, highly polarizable Lewis acid that perfectly balances imine activation without causing the isocyanide to polymerize[6][7].

Step-by-Step Methodology:

  • Catalyst Activation: Combine 2-amino-5-fluoropyridine (1.0 equiv), the aldehyde (1.0 equiv), and molecular Iodine (10 mol%) in toluene (0.5 M concentration).

    • Causality Insight: Iodine triggers the rapid condensation of the deactivated amine and aldehyde by coordinating to the carbonyl oxygen, drastically lowering the activation energy compared to NH₄Cl.

  • Multicomponent Assembly: Add the isocyanide (1.0 equiv) and heat the mixture to 70°C.

  • Rapid Cyclization: Stir for 30 minutes.

    • Self-Validation: The solution will undergo a distinct color evolution (often deepening into a dark brown/purple) as the nitrilium intermediate forms and subsequently cyclizes.

  • Quenching the Catalyst: Dilute the mixture with EtOAc and wash vigorously with aqueous Na₂S₂O₃ (Sodium thiosulfate) solution.

    • Self-Validation: The organic layer will instantly transition from dark brown/purple to pale yellow or colorless. This visual cue confirms the complete reduction and removal of the iodine catalyst.

  • Purification: Separate the organic phase, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via recrystallization or a short silica plug (Hexane/EtOAc 7:3) to yield the pure 6-fluoroimidazo[1,2-a]pyridin-3-amine in >90% yield.

Conclusion & Expert Recommendations

For the synthesis of 6-Fluoroimidazo[1,2-a]pyridin-3-amine , the electron-withdrawing nature of the 5-fluoro substituent on the starting material dictates the synthetic strategy. While the classical NH₄Cl method[2] is robust, its 37-hour reaction time is a significant bottleneck. Microwave-assisted Sc(OTf)₃ catalysis[5] solves the time issue but limits batch sizes.

Recommendation: The Iodine-catalyzed pathway[6] is the superior choice for both research and scale-up. It provides the necessary electrophilic activation to overcome the deactivated amine, achieves >90% yields in just 30 minutes at a mild 70°C, and utilizes a self-validating thiosulfate quench that ensures high product purity.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Fluoroimidazo[1,2-a]pyridin-3-amine

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Fluoroimidazo[1,2-a]pyridin-3-amine (CAS No. 1235993-31-3), a halogenated heterocyclic amine. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines to ensure a self-validating system of laboratory safety.

Understanding the Hazard Profile

Before initiating any disposal protocol, it is paramount to understand the inherent risks associated with the substance. 6-Fluoroimidazo[1,2-a]pyridin-3-amine is a yellow solid with the molecular formula C₇H₆FN₃.[1] Its hazard profile, as defined by the Globally Harmonized System (GHS), includes:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed
Skin IrritationGHS07 (Exclamation Mark)WarningH315: Causes skin irritation
Eye IrritationGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation

Source: Synthesized from public safety data sheets.[2]

The presence of a fluorine atom categorizes this compound as a halogenated organic, which requires specific disposal considerations to prevent the formation of persistent environmental pollutants.[3][4][5]

The Disposal Workflow: A Step-by-Step Guide

The following protocol details the necessary steps for the safe disposal of 6-Fluoroimidazo[1,2-a]pyridin-3-amine from the laboratory setting to its final disposition.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat is mandatory.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

Step 2: Waste Segregation and Container Selection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for halogenated organic waste.[7][8]

  • Compatibility: Ensure the container material is compatible with 6-Fluoroimidazo[1,2-a]pyridin-3-amine. High-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name "6-Fluoroimidazo[1,2-a]pyridin-3-amine" and its concentration.[7]

Step 3: Decontamination of Empty Containers

Trivial amounts of chemical residue in "empty" containers can still pose a hazard.

  • Initial Rinse: Rinse the container with a suitable solvent (e.g., methanol or acetone) three times.

  • Rinsate Collection: The first rinseate must be collected and disposed of as hazardous waste in your designated halogenated organic waste container.[7] For highly toxic chemicals, the first three rinses must be collected.[7]

  • Final Rinse: Subsequent rinses can be managed according to your institution's specific guidelines for non-hazardous chemical waste.

  • Container Disposal: Once thoroughly decontaminated, the container can be disposed of as regular laboratory glassware or plastic waste.

Step 4: Disposal of Unused or Waste 6-Fluoroimidazo[1,2-a]pyridin-3-amine
  • Transfer: Carefully transfer the solid waste into the designated halogenated organic waste container. Avoid creating dust.

  • Container Sealing: Securely seal the waste container.

  • Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[7][9]

Step 5: Final Disposal

The ultimate disposal of the collected waste must be handled by a licensed hazardous waste disposal company.

  • Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration with flue gas scrubbing.[6][10] This process is designed to break down the molecule and remove harmful byproducts.

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[11][12][13][14][15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 6-Fluoroimidazo[1,2-a]pyridin-3-amine.

G start Start: Disposal of 6-Fluoroimidazo[1,2-a]pyridin-3-amine ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Unused/Waste Solid assess_waste->solid_waste Solid empty_container Empty Container assess_waste->empty_container Container collect_solid Step 2: Transfer to Labeled Halogenated Waste Container solid_waste->collect_solid rinse_container Step 3: Triple Rinse with Appropriate Solvent empty_container->rinse_container store_waste Step 4: Store Sealed Container in Designated Area collect_solid->store_waste collect_rinsate Collect First Rinseate in Halogenated Waste Container rinse_container->collect_rinsate dispose_container Dispose of Decontaminated Container as Non-Hazardous Waste collect_rinsate->dispose_container final_disposal Step 5: Arrange for Pickup by Licensed Hazardous Waste Disposal Company store_waste->final_disposal end End: Safe and Compliant Disposal final_disposal->end

Caption: Disposal workflow for 6-Fluoroimidazo[1,2-a]pyridin-3-amine.

Emergency Procedures in Case of a Spill

In the event of an accidental release, follow these procedures:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a small spill, and if you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Conclusion: A Culture of Safety

The proper disposal of 6-Fluoroimidazo[1,2-a]pyridin-3-amine is not merely a procedural task but a cornerstone of a robust safety culture. By adhering to these guidelines, researchers and drug development professionals can mitigate risks, ensure regulatory compliance, and contribute to a safe and sustainable laboratory environment.

References

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Sigma-Aldrich. 6-Fluoroimidazo[1,2-a]pyridin-3-amine.
  • PubChem. 6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine.
  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • KPA. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • ECHEMI. 6-Fluoro-3-pyridinamine SDS, 1827-27-6 Safety Data Sheets.
  • OSHA. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • DuraLabel. (2026, March 11). OSHA Rules for Chemical Hazards.
  • Fisher Scientific. SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • NextSDS. IMidazo[1,2-a]pyridine-3-MethanaMine, 6-fluoro-.
  • BLDpharm. 1235993-31-3|6-Fluoroimidazo[1,2-a]pyridin-3-amine.
  • Sigma-Aldrich. 6-Fluoroimidazo[1,2-a]pyridin-3-amine | 1235993-31-3.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • ChemicalBook. (2022, August 11). Imidazo[1,2-a]pyridine, HCl - Safety Data Sheet.
  • AK Scientific, Inc. 6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one Safety Data Sheet.
  • PubChem. Imidazo(1,2-a)pyridine.
  • Lunn, G., & Sansone, E. B. (Eds.). Specific Methods for the Destruction of Hazardous Chemicals in the Laboratory.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide.
  • Universitat de Barcelona. Classification of special laboratory waste.
  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoroimidazo[1,2-a]pyridin-3-amine
Reactant of Route 2
6-Fluoroimidazo[1,2-a]pyridin-3-amine
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